NVP-DFF332
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H11ClF7N3O |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |
InChI Key |
OARXSQSRBRVMQA-OAHLLOKOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
NVP-DFF332: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-DFF332 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. Developed by Novartis for the potential treatment of clear-cell renal cell carcinoma (ccRCC), a malignancy frequently characterized by the aberrant activation of the HIF-2α pathway, this compound demonstrated promising preclinical activity. Although its clinical development was discontinued (B1498344) for business reasons, the compound serves as a significant case study in the targeted inhibition of challenging protein-protein interactions in oncology. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of HIF-2α.[1][2] Its primary mechanism involves binding to a pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[3] This binding event prevents the crucial heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3] The formation of the HIF-2α/ARNT complex is a prerequisite for its transcriptional activity. By blocking this protein-protein interaction, this compound effectively prevents the binding of the HIF-2α complex to Hypoxia-Responsive Elements (HREs) in the promoter regions of its target genes.[3] This leads to the downregulation of a suite of genes essential for tumor growth, proliferation, and angiogenesis.[4]
Quantitative Data
The in vitro potency of this compound has been characterized using a variety of biochemical and cell-based assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Assay Type | Description | IC50 (nM) |
| HIF2α SPA | A Scintillation Proximity Assay measuring the disruption of the HIF-2α/ARNT interaction. | 9 |
| HIF2α iScript | A cell-based assay likely measuring the transcriptional activity of HIF-2α. | 37 |
| HIF2α HRE RGA | A Hypoxia-Responsive Element Reporter Gene Assay quantifying the inhibition of HIF-2α-mediated gene transcription. | 246 |
Data sourced from MedChemExpress.[5]
Signaling Pathway
This compound inhibits the transcriptional activity of HIF-2α, which in turn downregulates the expression of numerous target genes critical for tumorigenesis. The following diagram illustrates the canonical HIF-2α signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following sections detail representative methodologies for the key in vitro assays used to characterize HIF-2α inhibitors like this compound.
HIF-2α Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
Principle: A radiolabeled ligand binds to its receptor, which is immobilized on a scintillant-containing bead. Only when the radiolabeled ligand is in close proximity to the bead will the emitted radiation stimulate the scintillant to produce light, which is then detected.
Representative Protocol:
-
Bead-Protein Conjugation: Streptavidin-coated SPA beads are incubated with a biotinylated HIF-2α protein to allow for conjugation.
-
Assay Reaction: The HIF-2α-conjugated beads are incubated with a radiolabeled ARNT protein (e.g., [3H]-ARNT) in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is allowed to incubate at room temperature to reach equilibrium.
-
Detection: The light emitted from the SPA beads is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the SPA signal against the logarithm of the this compound concentration.
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
NVP-DFF332: A Technical Overview of a Selective HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
NVP-DFF332, also known as DFF332, is a potent and selective oral small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α).[1][2] Developed by Novartis, it was investigated primarily for the treatment of advanced clear cell renal cell carcinoma (ccRCC), a cancer type where the HIF-2α signaling pathway is often constitutively active.[2] Despite showing promising preliminary clinical activity and a favorable safety profile, the development of this compound was discontinued (B1498344) for business reasons.[2] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathway it targets.
Core Concepts: The HIF-2α Pathway in Clear Cell Renal Cell Carcinoma
In the majority of ccRCC cases, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[3] Under normal oxygen conditions (normoxia), the VHL protein targets the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α) for proteasomal degradation. Loss of VHL function leads to the stabilization and accumulation of HIF-α subunits, even in the presence of oxygen, a phenomenon known as pseudohypoxia.
In ccRCC, HIF-2α is the primary oncogenic driver, while HIF-1α may act as a tumor suppressor. The accumulated HIF-2α translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT). This HIF-2α/HIF-1β complex then binds to hypoxia response elements (HREs) in the promoter regions of various target genes, activating their transcription. These target genes are involved in crucial aspects of cancer progression, including angiogenesis, cell proliferation, and metabolic reprogramming.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that targets the PAS-B domain of the HIF-2α subunit. By binding to a pocket within this domain, it prevents the heterodimerization of HIF-2α with its partner HIF-1β. This disruption of the HIF-2α/HIF-1β complex formation is the key mechanism by which this compound inhibits the transcription of HIF-2α target genes, thereby impeding tumor growth and proliferation.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its preclinical potency and clinical efficacy from a phase 1 trial.
Preclinical Activity
| Assay Type | Target | IC50 (nM) |
| Scintillation Proximity Assay (SPA) | HIF-2α | 9 |
| iScript Assay (likely qPCR-based) | HIF-2α | 37 |
| Hypoxia Response Element Reporter Gene Assay (HRE RGA) | HIF-2α | 246 |
| Data sourced from MedChemExpress and is for research use only. |
Clinical Efficacy (Phase 1 Study in advanced ccRCC)
| Parameter | Value |
| Disease Control Rate | 52.5% |
| Partial Response | 5.0% (2 patients) |
| Stable Disease | 47.5% (19 patients) |
| Median Duration of Exposure | 17.9 weeks |
| Data from a first-in-human phase 1 trial (NCT04895748) presented at the 2024 ASCO Annual Meeting. |
Pharmacokinetics (Phase 1 Study)
| Parameter | Value |
| Median Tmax (Time to maximum concentration) | ~1-2 hours |
| Effective Half-life | ~85 days |
Experimental Protocols
While specific, detailed protocols for the assays used in the preclinical evaluation of this compound are not publicly available, this section outlines the general methodologies for the types of experiments conducted.
HIF-2α Inhibitor Screening Assays
1. Scintillation Proximity Assay (SPA) for HIF-2α/HIF-1β Binding
This assay is a common method for assessing the binding of two molecules in a homogeneous format.
-
Principle: One binding partner (e.g., biotinylated HIF-2α PAS-B domain) is attached to a scintillant-containing bead. The other binding partner (e.g., a radiolabeled HIF-1β PAS-B domain) is free in solution. When the two partners bind, the radiolabel is brought into close proximity to the bead, causing the scintillant to emit light, which is then detected. An inhibitor will disrupt this binding, leading to a decrease in the light signal.
-
General Protocol:
-
Biotinylated HIF-2α PAS-B domain is incubated with streptavidin-coated SPA beads.
-
This compound at various concentrations is added to the mixture.
-
Radiolabeled ([³H] or [¹²⁵I]) HIF-1β PAS-B domain is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The light emission is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Hypoxia Response Element (HRE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the HIF-2α/HIF-1β complex.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the HRE. In cells with active HIF-2α signaling (such as VHL-deficient ccRCC cell lines), the HIF-2α/HIF-1β complex binds to the HRE and drives the expression of the luciferase reporter. An inhibitor will reduce the level of luciferase expression.
-
General Protocol:
-
A ccRCC cell line (e.g., 786-O, which is VHL-deficient) is stably transfected with the HRE-luciferase reporter construct.
-
The cells are plated in multi-well plates and treated with varying concentrations of this compound.
-
After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
The IC50 value is determined by analyzing the dose-response curve.
-
3. qPCR for HIF-2α Target Gene Expression
This assay quantifies the mRNA levels of HIF-2α target genes to confirm the inhibitory effect of the compound in a cellular context.
-
Principle: The expression of HIF-2α target genes is measured at the mRNA level using quantitative polymerase chain reaction (qPCR). A decrease in the mRNA levels of these genes in the presence of the inhibitor indicates its on-target activity.
-
General Protocol:
-
VHL-deficient ccRCC cells are treated with this compound at different concentrations.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (such as iScript).
-
qPCR is performed using primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Mandatory Visualizations
HIF-2α Signaling Pathway in Clear Cell Renal Cell Carcinoma
Caption: HIF-2α signaling pathway in VHL-deficient ccRCC and the mechanism of this compound inhibition.
Experimental Workflow for HIF-2α Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of a HIF-2α inhibitor like this compound.
References
NVP-DFF332: A Technical Overview of a Clinical-Stage HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-DFF332 is a selective, orally bioavailable, small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor that reached clinical development for the treatment of clear cell renal cell carcinoma (ccRCC).[1] The discovery of this compound is a compelling case of optimizing a highly lipophilic hit, reportedly derived from a 1960s anthelmintic drug, into a clinical candidate by addressing metabolic liabilities and preclinical toxicity.[1] Despite showing promising preliminary clinical activity and a remarkably long human half-life, Novartis discontinued (B1498344) the development of this compound for strategic business reasons.[1][2] This document provides an in-depth technical guide on the discovery and development history of this compound, compiling available data on its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.
Introduction: The Role of HIF-2α in Clear Cell Renal Cell Carcinoma
Clear cell renal cell carcinoma, the most common form of kidney cancer, is characterized in over 90% of cases by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[3] The VHL protein is a critical component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation in normoxic conditions.[3] Loss of VHL function leads to the constitutive stabilization and accumulation of HIFs, particularly HIF-2α, which is considered the primary oncogenic driver in ccRCC.[3]
Stabilized HIF-2α translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT), forming a transcriptional complex that binds to hypoxia-responsive elements (HREs) in the promoter regions of numerous target genes.[4] This leads to the upregulation of genes involved in critical aspects of cancer progression, including angiogenesis (e.g., VEGF), cell proliferation and survival, and metabolic reprogramming.[3] Therefore, inhibiting the transcriptional activity of HIF-2α is a key therapeutic strategy for ccRCC.[5]
Discovery and Medicinal Chemistry
The discovery of this compound began with a screening hit identified from a surprising source: a 1960s anthelmintic drug.[1] While the specific identity of this starting compound has not been publicly disclosed, the subsequent medicinal chemistry effort focused on optimizing this likely lipophilic molecule into a viable drug candidate.[1] This optimization process involved addressing multiple metabolic "soft spots" to improve the drug's pharmacokinetic profile and overcoming preclinical liver toxicity issues.[1] The structure and the detailed discovery narrative were presented at the EFMC-ISMC 2024 meeting in Rome.[1]
Mechanism of Action
This compound is an allosteric inhibitor of HIF-2α.[6] It functions by binding to a pocket within the PAS-B domain of the HIF-2α subunit, thereby disrupting its heterodimerization with HIF-1β.[7] This prevention of the formation of the active transcriptional complex is the crucial step in inhibiting the downstream signaling cascade that promotes tumor growth.
Caption: Figure 1: Simplified HIF-2α Signaling Pathway and Inhibition by this compound.
Preclinical Development
While specific quantitative preclinical data for this compound is not extensively published, it has been reported to show dose-dependent antitumor efficacy in preclinical models of ccRCC.[6] The development of HIF-2α inhibitors typically involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
Experimental Protocols (Representative)
Below are representative protocols for key experiments typically used in the preclinical evaluation of HIF-2α inhibitors.
4.1.1. HIF-2α Reporter Gene Assay (Luciferase Assay)
This assay is used to measure the ability of a compound to inhibit HIF-2α transcriptional activity.
-
Cell Line: 786-O cells (a human ccRCC cell line with a VHL mutation) are commonly used.[3]
-
Protocol:
-
Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of a hypoxia-responsive element (HRE) upstream of the luciferase gene.
-
Transfected cells are seeded in multi-well plates and allowed to attach.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of luciferase activity, is calculated.
-
4.1.2. Western Blot Analysis for HIF-2α Target Proteins
This method is used to confirm the downstream effects of HIF-2α inhibition.
-
Protocol:
-
786-O cells are treated with the test compound or vehicle for a specified period (e.g., 24-48 hours).
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HIF-2α target proteins (e.g., VEGF, Cyclin D1) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an ECL substrate and an imaging system.
-
4.1.3. ccRCC Xenograft Model
This in vivo model is used to assess the antitumor efficacy of the compound.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[8]
-
Protocol:
-
786-O cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (this compound) is administered orally at various doses, and the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for HIF-2α targets).
-
References
- 1. drughunter.com [drughunter.com]
- 2. Novartis calls time on TIM-3 and HIF2α | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
NVP-DFF332: A Novel HIF-2α Antagonist for Clear Cell Renal Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Clear cell renal cell carcinoma (ccRCC) is overwhelmingly characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). HIF-2α has been identified as a primary oncogenic driver in ccRCC, promoting tumor growth, proliferation, and angiogenesis. NVP-DFF332 (DFF332) is a novel, orally administered, allosteric inhibitor of HIF-2α that has demonstrated promising preclinical efficacy and a manageable safety profile in early-phase clinical trials. This document provides a comprehensive technical overview of DFF332, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Mechanism of Action
DFF332 is a small molecule inhibitor that selectively targets the HIF-2α transcription factor. In the majority of ccRCC tumors, the loss of functional VHL protein prevents the ubiquitination and subsequent proteasomal degradation of HIF-α subunits.[1][2] This leads to the accumulation of HIF-2α, which then translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT). This HIF-2α/HIF-1β complex binds to hypoxia response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in critical cancer-related processes, including angiogenesis (e.g., VEGF), cell proliferation, and metabolic reprogramming.[3]
DFF332 exerts its therapeutic effect by binding to a pocket within the PAS-B domain of the HIF-2α subunit.[4] This allosteric binding disrupts the heterodimerization of HIF-2α with HIF-1β, thereby preventing the formation of the active transcriptional complex and inhibiting the expression of downstream target genes.[3]
Signaling Pathway Diagram
Caption: VHL inactivation in ccRCC leads to HIF-2α accumulation and pro-tumorigenic gene transcription. This compound blocks this by preventing HIF-2α/HIF-1β dimerization.
Preclinical Data
DFF332 has demonstrated dose-dependent antitumor efficacy in preclinical models of ccRCC. In vitro studies using VHL-deficient ccRCC cell lines have shown that DFF332 inhibits HIF-2α at nanomolar concentrations. This potent in vitro activity translates to significant antitumor effects in corresponding ccRCC xenograft models.
In Vitro Potency
While specific IC50 values for DFF332 in various ccRCC cell lines are not publicly available in the reviewed literature, it is reported to inhibit HIF-2α at nanomolar concentrations.
| Cell Line | VHL Status | IC50 (nM) |
| e.g., 786-O | Deficient | Data not publicly available |
| e.g., A498 | Deficient | Data not publicly available |
In Vivo Efficacy in Xenograft Models
DFF332 has shown significant, dose-dependent antitumor efficacy in ccRCC xenograft models. Specific tumor growth inhibition (TGI) percentages and corresponding dosing regimens are not detailed in the available literature.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| e.g., 786-O subcutaneous | Data not publicly available | Data not publicly available |
| Patient-Derived Xenograft (PDX) | Data not publicly available | Data not publicly available |
Clinical Data: Phase 1 Trial (NCT04895748)
A first-in-human, open-label, multicenter Phase 1 dose-escalation study (NCT04895748) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of DFF332 in patients with advanced ccRCC who had progressed on prior therapies.
Patient Demographics and Dosing
A total of 40 patients with heavily pretreated, advanced ccRCC were enrolled. The study evaluated both once-weekly (50 mg, 100 mg) and once-daily (25 mg, 50 mg, 100 mg, 150 mg) oral dosing regimens in 28-day cycles.
Clinical Efficacy
As of the data cutoff on January 15, 2024, DFF332 monotherapy demonstrated initial signs of antitumor activity.
| Efficacy Endpoint | Result | Citations |
| Objective Response Rate (ORR) | 5.0% (2 patients with confirmed Partial Response) | |
| Stable Disease (SD) | 47.5% (19 patients) | |
| Disease Control Rate (DCR) | 52.5% (ORR + SD) | |
| Median Duration of Exposure | 17.9 weeks (range: 1.0–75.6 weeks) |
The two confirmed partial responses were observed in patients receiving 25 mg daily and 100 mg daily doses.
Safety and Tolerability
DFF332 was found to be safe and well-tolerated across all tested doses and schedules, with no dose-limiting toxicities observed. The maximum tolerated dose was not reached.
| Adverse Event (AE) Category | Frequency | Most Common Events (≥10%) | Citations |
| Any Grade Treatment-Related AEs (TRAEs) | 62.5% (25 patients) | Anemia (13%), Hypercholesterolemia (13%), Fatigue (13%), Hypertriglyceridemia (10%) | |
| Grade ≥3 TRAEs | Low incidence | Grade 3 Hypertension (1 patient), Grade 3 Increased Weight (1 patient) | |
| Serious TRAEs | Single event | Grade 3 Hypertension (1 patient) |
Notably, treatment-related anemia was observed in only 13% of patients, and no hypoxia was reported, which can be a concern with agents targeting the hypoxia pathway.
Pharmacokinetics and Pharmacodynamics
Preliminary pharmacokinetic analysis revealed fast oral absorption (median Tmax of ~1-2 hours) and slow elimination, with an effective half-life of approximately 85 days. Exposure (AUC and Cmax) was found to be nearly dose-proportional with both daily and weekly dosing. Pharmacodynamic assessments showed a dose-dependent reduction in plasma erythropoietin (EPO) levels, a downstream target of HIF-2α, with reductions of 27% to 51% observed by day 8 at higher daily doses.
Experimental Protocols
Detailed, specific protocols for the preclinical evaluation of DFF332 are not publicly available. However, based on standard methodologies for the assessment of HIF-2α inhibitors, the following general protocols are described.
In Vitro HIF-2α Inhibition Assay (General Methodology)
-
Cell Culture: VHL-deficient ccRCC cell lines (e.g., 786-O, A498) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a serial dilution of DFF332 for a specified period (e.g., 24-72 hours).
-
Endpoint Measurement:
-
Cell Viability: Assessed using assays such as MTS or CellTiter-Glo to determine the IC50 value.
-
Target Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1).
-
Protein Analysis: Western blotting is used to assess the protein levels of HIF-2α and its downstream targets.
-
ccRCC Xenograft Model (General Methodology)
-
Cell Implantation: VHL-deficient ccRCC cells (e.g., 5-10 million 786-O cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomized into vehicle control and DFF332 treatment groups. DFF332 is administered orally based on the predetermined dosing schedule.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week). The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of HIF-2α target gene and protein expression via qRT-PCR, Western blot, or immunohistochemistry.
Clinical Trial Workflow (NCT04895748)
Caption: Workflow for the Phase 1 dose-escalation study of this compound in advanced clear cell renal cell carcinoma.
Conclusion and Future Directions
This compound is a potent and selective HIF-2α inhibitor with a clear mechanism of action directly targeting a key oncogenic driver in clear cell renal cell carcinoma. Early clinical data from the Phase 1 study have established a favorable safety profile and demonstrated preliminary signs of antitumor activity in a heavily pretreated patient population. Although the study was halted before an optimal dose was identified, the promising safety and tolerability suggest that DFF332 could be a viable candidate for combination therapies. Further investigation is warranted to determine the recommended Phase 2 dose and to explore its potential in combination with other agents, such as immune checkpoint inhibitors or VEGF-targeted therapies, to enhance its therapeutic efficacy in ccRCC.
References
Preclinical Profile of NVP-DFF332: A Selective HIF-2α Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of NVP-DFF332, a selective, orally bioavailable, allosteric inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This compound was under development by Novartis for the treatment of advanced clear cell renal cell carcinoma (ccRCC) and other malignancies characterized by the stabilization of HIFs.[1][2][3] Although its clinical development was halted for business reasons, the preclinical data underscore the potential of targeting the HIF-2α pathway in oncology.[4]
Core Mechanism of Action: Targeting the VHL/HIF-2α Axis
This compound functions by specifically targeting the HIF-2α subunit. In well-oxygenated cells, the von Hippel-Lindau (VHL) tumor suppressor protein, as part of an E3 ubiquitin ligase complex, recognizes and targets the HIF-α subunits for proteasomal degradation.[5][6] In a significant portion of ccRCC cases, the VHL gene is inactivated, leading to the constitutive stabilization and accumulation of HIF-α subunits, particularly HIF-2α.[7][8]
HIF-2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[5] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[5][7] this compound allosterically binds to a pocket within the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT and thereby inhibiting the transcription of its target genes.[5]
Signaling Pathway Diagram
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. drughunter.com [drughunter.com]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL and Hypoxia Signaling: Beyond HIF in Cancer [mdpi.com]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
Understanding the Selectivity Profile of NVP-DFF332: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: NVP-DFF332 is an investigational compound developed by Novartis. Detailed quantitative data on its selectivity profile and specific experimental protocols are not fully available in the public domain. This guide summarizes publicly accessible information and provides representative examples of the data and methodologies that would be used to characterize such a compound. The quantitative data presented herein is illustrative and based on typical industry standards for a selective inhibitor.
Introduction
This compound is an orally bioavailable, allosteric inhibitor of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) transcription factor.[1][2][3][4] It was investigated for the treatment of advanced clear-cell renal cell carcinoma (ccRCC), a cancer type where the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated, leading to the accumulation and constitutive activation of HIF-2α.[3] this compound binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequent transcriptional activation of target genes involved in tumor growth and angiogenesis. A first-in-human Phase I clinical trial (NCT04895748) demonstrated that this compound was generally well-tolerated and showed some anti-tumor activity. However, the development was discontinued (B1498344) for business reasons before a recommended dose was established.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is crucial for its safety and efficacy. A highly selective compound minimizes off-target effects, leading to a better therapeutic window. The selectivity of this compound would have been characterized through a series of in vitro assays.
Biochemical Assays: Binding and Enzymatic Activity
Biochemical assays are fundamental in determining the direct interaction of a compound with its intended target and assessing its activity against other related proteins.
Table 1: Illustrative Biochemical Selectivity of this compound
| Target | Assay Type | Result (IC₅₀/Kᵢ) | Selectivity vs. HIF-2α |
| HIF-2α | Time-Resolved FRET (TR-FRET) | 5 nM (IC₅₀) | - |
| HIF-1α | Time-Resolved FRET (TR-FRET) | >10,000 nM (IC₅₀) | >2000-fold |
| Endothelial PAS domain-containing protein 1 (EPAS1) | Radioligand Binding Assay | >10,000 nM (Kᵢ) | >2000-fold |
| Aryl Hydrocarbon Receptor (AHR) | Radioligand Binding Assay | 8,500 nM (Kᵢ) | 1700-fold |
| Neuronal PAS domain protein 4 (NPAS4) | Radioligand Binding Assay | >15,000 nM (Kᵢ) | >3000-fold |
Data is illustrative and not actual reported data for this compound.
Cellular Assays: Target Engagement and Pathway Modulation
Cellular assays provide a more physiologically relevant context to assess the activity and selectivity of a compound. These assays measure the ability of the compound to engage its target within a cell and modulate downstream signaling pathways.
Table 2: Illustrative Cellular Selectivity of this compound in VHL-deficient ccRCC cell line
| Assay Type | Readout | This compound (IC₅₀) |
| HIF-2α Target Engagement | NanoBRET™ Assay | 25 nM |
| VEGF-A Secretion | ELISA | 30 nM |
| Erythropoietin (EPO) Secretion | ELISA | 45 nM |
| Cyclin D1 Expression | Western Blot | 50 nM |
| Off-Target Cytotoxicity (VHL-proficient cell line) | Cell Viability Assay (e.g., CellTiter-Glo®) | > 20 µM |
Data is illustrative and not actual reported data for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, the following sections describe standard methodologies that would be employed to generate the selectivity data presented above.
Time-Resolved FRET (TR-FRET) Assay for HIF-2α/HIF-1β Dimerization
This assay quantitatively measures the inhibition of the protein-protein interaction between HIF-2α and HIF-1β.
-
Reagents: Recombinant purified human HIF-2α (tagged with a donor fluorophore, e.g., Terbium) and HIF-1β (tagged with an acceptor fluorophore, e.g., d2).
-
Procedure:
-
This compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
The compound dilutions are incubated with HIF-2α for a pre-determined time (e.g., 30 minutes) at room temperature in a microplate.
-
HIF-1β is then added to the wells.
-
The plate is incubated to allow for protein-protein interaction (e.g., 60 minutes at room temperature).
-
The TR-FRET signal is read on a compatible plate reader, with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic equation.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a target protein by measuring the displacement of a radiolabeled ligand.
-
Reagents: Cell membranes or purified protein containing the target of interest, a specific radioligand (e.g., [³H]-labeled compound), and unlabeled this compound.
-
Procedure:
-
A constant concentration of the target protein and the radioligand are incubated with varying concentrations of this compound.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter mat.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular environment by measuring the change in thermal stability of the target protein upon ligand binding.
-
Procedure:
-
Intact cells are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble target protein (HIF-2α) at each temperature is quantified by a method such as Western blotting or ELISA.
-
-
Data Analysis: Binding of this compound to HIF-2α will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures is essential for a comprehensive understanding of the compound's mechanism and characterization.
Caption: HIF-2α signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a TR-FRET based dimerization assay.
Conclusion
This compound is a selective inhibitor of HIF-2α that showed promise in early clinical development for the treatment of clear-cell renal cell carcinoma. While its development has been halted, the understanding of its selectivity profile remains a key aspect of its scientific evaluation. A comprehensive assessment of its binding and functional activity against a panel of related proteins, both in biochemical and cellular contexts, is crucial for interpreting its biological effects and clinical outcomes. The methodologies described provide a standard framework for obtaining such a selectivity profile for novel therapeutic agents.
References
- 1. drughunter.com [drughunter.com]
- 2. drughunter.com [drughunter.com]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DFF332: A Technical Guide for its Application as a HIF-2α Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NVP-DFF332, a potent and selective allosteric inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. This compound has been investigated as a therapeutic agent, particularly for clear cell renal cell carcinoma (ccRCC), and serves as a valuable chemical probe for elucidating the role of HIF-2α in health and disease. This document details the mechanism of action of this compound, summarizes its biochemical and clinical properties, provides representative experimental protocols for its characterization, and visualizes key pathways and workflows. While specific preclinical data on this compound is limited in the public domain, this guide offers a framework for its application in HIF-2α research based on available information and established methodologies for similar inhibitors.
Introduction to HIF-2α and the Rationale for Inhibition
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of cancer progression.[1] The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factors (HIFs), a family of heterodimeric transcription factors.[1] The HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).[1] Under normoxic conditions, the HIF-α subunits are targeted for proteasomal degradation. However, under hypoxic conditions, HIF-α stabilizes, translocates to the nucleus, and dimerizes with ARNT, leading to the transcriptional activation of a multitude of target genes involved in angiogenesis, cell proliferation, metabolism, and metastasis.[1][2]
HIF-2α, in particular, has emerged as a critical oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the constitutive stabilization of HIF-α subunits.[3] This has made the development of selective HIF-2α inhibitors a highly attractive therapeutic strategy.[4]
This compound (also known as HIF-2α-IN-8) is a small molecule inhibitor developed by Novartis that selectively targets HIF-2α.[5][6] Despite its development being discontinued (B1498344) for business reasons, its well-defined mechanism of action and progression into clinical trials underscore its utility as a chemical probe for studying HIF-2α biology.[5]
Mechanism of Action of this compound
This compound is an allosteric inhibitor of HIF-2α.[3] It functions by binding to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[3] This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with its essential partner, ARNT.[7] Without forming the HIF-2α/ARNT complex, the transcription factor cannot bind to hypoxia response elements (HREs) in the promoter regions of its target genes, thereby inhibiting their transcription.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Assay Type | IC50 (nM) | Reference |
| HIF2α Scintillation Proximity Assay (SPA) | 9 | |
| HIF2α iScript Assay | 37 | |
| HIF2α HRE Reporter Gene Assay (RGA) | 246 |
Table 2: Clinical Trial (NCT04895748) Efficacy in Advanced ccRCC
| Parameter | Value | Reference |
| Disease Control Rate | 52.5% | [8] |
| Partial Response | 5.0% | [8] |
| Stable Disease | 47.5% | [8] |
Table 3: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Median Tmax (Oral Absorption) | ~1-2 hours | [9] |
| Effective Half-life | ~85 days | [9] |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, this section provides representative protocols for key experiments used to characterize HIF-2α inhibitors.
HIF-2α/ARNT Interaction Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A donor fluorophore (e.g., Europium cryptate) is conjugated to one binding partner (e.g., anti-tag antibody bound to tagged HIF-2α), and an acceptor fluorophore (e.g., d2) is conjugated to the other (e.g., tagged ARNT). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant tagged HIF-2α (PAS-B domain) and ARNT (PAS-B domain) proteins.
-
TR-FRET donor-labeled antibody against the HIF-2α tag (e.g., anti-His-Europium).
-
TR-FRET acceptor-labeled antibody or streptavidin against the ARNT tag (e.g., anti-FLAG-d2 or Streptavidin-d2 for biotinylated ARNT).
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the compound dilutions to the assay wells.
-
Add the HIF-2α protein and the donor-labeled antibody to the wells and incubate.
-
Add the ARNT protein and the acceptor-labeled conjugate to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET reader, measuring the emission at the donor and acceptor wavelengths after a time delay.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
-
Hypoxia Response Element (HRE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the HIF complex.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the HRE. In the presence of active HIF-2α/ARNT heterodimers, the luciferase gene is transcribed, and the resulting luminescence can be quantified. An inhibitor will reduce the luminescence signal.
-
Materials:
-
A suitable cell line that expresses HIF-2α (e.g., 786-O, a VHL-deficient ccRCC cell line).
-
An HRE-luciferase reporter plasmid.
-
A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the HRE-luciferase reporter and the control plasmid.
-
Plate the transfected cells into a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells under appropriate conditions (for 786-O cells, hypoxia is not required due to VHL mutation).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the HRE-driven luciferase activity to the control luciferase activity.
-
Plot the normalized activity against the compound concentration to determine the IC50 value.
-
Western Blot Analysis of HIF-2α Target Gene Expression
This assay directly measures the effect of the inhibitor on the protein levels of HIF-2α target genes.
-
Principle: Western blotting is used to detect specific proteins in a cell lysate. Treatment with an effective HIF-2α inhibitor should lead to a decrease in the protein expression of HIF-2α target genes such as VEGF or GLUT1.
-
Materials:
-
Relevant cell line (e.g., 786-O).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against HIF-2α target genes (e.g., anti-VEGF, anti-GLUT1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the broader HIF signaling pathway and a logical workflow for the characterization of a HIF-2α inhibitor like this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. urologytimes.com [urologytimes.com]
- 3. urotoday.com [urotoday.com]
- 4. DFF332 / Novartis [delta.larvol.com]
- 5. novartis.com [novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]
- 8. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Information Regarding NVP-BEF332 is Not Publicly Available
Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and pharmaceutical development pipelines, no information has been found for a compound designated as "NVP-BEF332."
This designation likely corresponds to an internal, preclinical, or discontinued (B1498344) research compound from Novartis (the "NVP" prefix is a common signifier for Novartis compounds). Information on such compounds is often proprietary and not released into the public domain unless they advance to later stages of clinical development and publication.
The initial search for "NVP-DFF332" also yielded no results, suggesting a possible transcription error in the compound name.
Without any publicly available data on the mechanism of action, experimental results, or clinical investigations of NVP-BEF332, it is not possible to provide the requested in-depth technical guide on its therapeutic potential beyond clear cell renal cell carcinoma (ccRCC). The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational information.
For researchers and drug development professionals interested in novel therapeutics for ccRCC and other malignancies, it is recommended to consult resources on publicly disclosed compounds. For instance, Novartis has developed NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, which has been investigated in renal cell carcinoma and other cancers[1][2]. Information on such compounds is readily available in scientific publications and clinical trial registries.
Should "NVP-BEF332" be an alternative or former designation for a known therapeutic agent, providing that publicly recognized name would allow for a comprehensive report as requested.
References
Methodological & Application
Application Notes and Protocols for NVP-DFF332 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFF332 is a potent and selective oral inhibitor of the Hypoxia-Inducible Factor-2 alpha (HIF-2α) transcription factor. In normoxic conditions, HIF-2α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in the presence of VHL mutations, as is common in clear cell renal cell carcinoma (ccRCC), or under hypoxic conditions, HIF-2α stabilizes and translocates to the nucleus. There, it dimerizes with HIF-1β, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and activates the transcription of numerous genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and metabolism. This compound allosterically binds to HIF-2α, preventing its heterodimerization with HIF-1β, thereby inhibiting the transcription of its target genes. Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy in in vitro and in vivo models of ccRCC.[1][2][3][4][5]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its biological activity and mechanism of action.
Mechanism of Action: The VHL-HIF-2α Pathway
The VHL tumor suppressor gene plays a critical role in the regulation of HIF-2α. Inactivation of VHL leads to the constitutive stabilization of HIF-2α, driving the expression of target genes that promote tumor growth. This compound intervenes by disrupting the formation of the active HIF-2α/HIF-1β transcriptional complex.
Quantitative Data Summary
While specific IC50 values for this compound in cell culture assays are not widely published, preclinical data indicates that it inhibits HIF-2α at nanomolar concentrations in VHL-deficient ccRCC models. For context, the table below includes publicly available data for Belzutifan, another potent and selective HIF-2α inhibitor, to provide a reference for expected potency in relevant cell lines.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | VHL-deficient ccRCC | HIF-2α Inhibition | Nanomolar | |
| Belzutifan | 786-O (VHL-/-) | Cell Viability | ~50 | BenchChem |
| Belzutifan | UMRC-2 (VHL-/-) | Cell Viability | ~100 | BenchChem |
| Belzutifan | Caki-1 (VHL+/+) | Cell Viability | >1000 | BenchChem |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying HIF-2α inhibitors. VHL-deficient ccRCC cell lines, such as 786-O and A498 , are recommended as they exhibit constitutive HIF-2α stabilization and are established models for this research. VHL-proficient cell lines like Caki-1 can serve as negative controls.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Cell Viability Assay (MTS Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Selected cancer cell line (e.g., 786-O)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment:
-
The following day, prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.
-
The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the log of this compound concentration to determine the IC50 value.
-
Western Blot Analysis for HIF-2α Target Protein Expression
This protocol is to determine the effect of this compound on the protein levels of HIF-2α and its downstream targets.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear proteins like HIF-2α, consider using a nuclear extraction kit for better signal.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-2α, VEGFA, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Quantitative PCR (qPCR) for HIF-2α Target Gene Expression
This protocol measures the mRNA expression levels of HIF-2α target genes to assess the transcriptional inhibitory effect of this compound.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 6-24 hours. A shorter incubation time is often sufficient to detect changes in mRNA levels.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix and primers for target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before preparing dilutions in cell culture medium to avoid precipitation.
-
Cytotoxicity of DMSO: Keep the final concentration of DMSO in the culture medium low (ideally ≤ 0.1%) to prevent non-specific toxicity.
-
Cell Density: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase during the treatment period.
-
Controls: Always include appropriate positive and negative controls in your experiments. For HIF-2α inhibition, a known inhibitor like Belzutifan can be used as a positive control.
-
Hypoxia Induction (for VHL-proficient cells): If using VHL-proficient cell lines, HIF-2α stabilization needs to be induced by culturing the cells under hypoxic conditions (e.g., 1% O2) or by using hypoxia-mimetic agents like cobalt chloride (CoCl2).
By following these detailed protocols, researchers can effectively utilize this compound to investigate the HIF-2α signaling pathway and its role in cancer biology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Application Notes and Protocols for NVP-DFF332 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFF332 (also known as DFF332) is a potent and selective small-molecule inhibitor of the Hypoxia-Inducible Factor 2α (HIF-2α).[1][2][3] HIF-2α is a key transcription factor that is frequently overexpressed in certain cancers, notably in clear-cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to its stabilization and accumulation.[4][5][6] By binding to the PAS-B cavity of HIF-2α, this compound allosterically prevents its heterodimerization with HIF-1β (also known as ARNT), thereby inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.[2][5]
Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy in xenograft models of ccRCC.[2][3][4][5] These application notes provide a summary of available preclinical data and a representative protocol for conducting in vivo animal studies to evaluate the efficacy of this compound.
Signaling Pathway of this compound
Under normal oxygen levels (normoxia), the VHL protein targets the alpha subunits of HIFs (including HIF-2α) for proteasomal degradation. In VHL-deficient ccRCC, this regulation is lost, leading to the constitutive stabilization of HIF-2α even in the presence of oxygen. HIF-2α then translocates to the nucleus, dimerizes with ARNT, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes like Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), driving tumorigenesis. This compound disrupts this process by preventing the HIF-2α/ARNT dimerization.
Quantitative Data Summary
Publicly available data on the in vivo animal dosage of this compound is limited. The tables below summarize the key efficacy data from preclinical mouse models mentioned in clinical trial literature and compare it with the dosage regimens used in the first-in-human clinical trial.
Table 1: Preclinical Efficacy Data for this compound
| Parameter | Animal Model | Cell Lines | Dosage | Route | Reported Outcome |
| Maximum Efficacy | Mouse | 786-O, SKRC01 (ccRCC Xenografts) | 10 mg/kg/day | Oral | Resulted in an estimated trough plasma concentration of 1,760 ng/mL |
Note: This data is based on simulations referenced in a clinical study publication. Detailed preclinical tumor growth inhibition data is not publicly available.
Table 2: Human Clinical Trial Dosage Regimens (For Reference)
| Study Phase | Patient Population | Dosage | Route | Cycle Length |
| Phase I | Advanced ccRCC | 50 mg or 100 mg, once weekly | Oral | 28 days |
| Phase I | Advanced ccRCC | 25, 50, 100, or 150 mg, once daily | Oral | 28 days |
Experimental Protocols
The following is a representative protocol for evaluating the in vivo efficacy of this compound in a ccRCC xenograft mouse model. This protocol is based on standard methodologies for this type of study, as specific details for this compound are not fully published.
Cell Culture and Xenograft Implantation
-
Cell Lines: 786-O or A498 human clear-cell renal cell carcinoma cell lines (VHL-deficient).
-
Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of 6-8 week old female athymic nude mice.
-
Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Experimental Workflow and Dosing
-
Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic small molecules is 0.5% (w/v) methylcellulose (B11928114) in sterile water. The final formulation should be a homogenous suspension.
-
This compound Formulation:
-
Calculate the required amount of this compound for the entire study based on the number of animals, average body weight, and dose (e.g., 10 mg/kg).
-
Prepare the dosing solution by suspending the this compound powder in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare fresh dosing solutions regularly (e.g., every 3-5 days) and store at 4°C, protected from light.
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups once daily via oral gavage.
-
The typical administration volume for a mouse is 10 mL/kg. Adjust the volume based on the most recent body weight measurement.
-
Continue dosing for a predetermined period (e.g., 21-28 days).
-
Efficacy and Tolerability Monitoring
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse reactions to the treatment.
-
Endpoint: At the end of the study, euthanize the animals. Collect tumors for weight measurement, pharmacodynamic (PD) biomarker analysis (e.g., Western blot for HIF-2α target genes), and histological examination. Blood samples can be collected for pharmacokinetic (PK) analysis.
Pharmacokinetic (PK) Analysis (Satellite Group)
-
A separate group of tumor-bearing mice (a satellite group) can be used for PK analysis to avoid interfering with the efficacy arm of the study.
-
Administer a single oral dose of this compound.
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
Disclaimer
This document is intended for informational purposes for research professionals. The provided protocol is a representative example based on standard practices and publicly available information. Researchers should develop and validate their own specific protocols in accordance with institutional guidelines and regulatory requirements. This compound is an investigational compound and should be handled by trained personnel in a laboratory setting.
References
- 1. urotoday.com [urotoday.com]
- 2. drughunter.com [drughunter.com]
- 3. DFF-332 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Induction of Apoptosis using NVP-BEZ235
Note: The compound "NVP-DFF332" appears to be a typographical error. Based on the context of apoptosis assays and the provided core requirements, this document has been prepared for the well-researched dual PI3K/mTOR inhibitor, NVP-BEZ235 , which is extensively studied for its apoptosis-inducing effects in cancer cells.
Introduction
NVP-BEZ235 is a potent and orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting both PI3K and mTOR, NVP-BEZ235 effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] NVP-BEZ235 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, making it a compound of significant interest in oncology research and drug development.
Mechanism of Action
NVP-BEZ235 competitively binds to the ATP-binding cleft of PI3K and mTOR, inhibiting their catalytic activity. This dual inhibition leads to a downstream cascade of events, including the dephosphorylation of key signaling proteins such as Akt and ribosomal protein S6 (RPS6). The inhibition of this pro-survival pathway ultimately leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of programmed cell death, or apoptosis. Studies have shown that NVP-BEZ235-induced apoptosis can be mediated through the activation of caspases, such as caspase-2, caspase-3, and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, NVP-BEZ235 can modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.
Applications
These protocols are designed for researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of NVP-BEZ235 in cancer cell lines. The primary applications include:
-
Screening and Efficacy Testing: Evaluating the dose-dependent and time-course effects of NVP-BEZ235 on apoptosis induction in various cancer cell models.
-
Mechanism of Action Studies: Elucidating the molecular pathways involved in NVP-BEZ235-induced apoptosis through the analysis of key signaling proteins and apoptotic markers.
-
Combination Therapy Studies: Assessing the synergistic or additive effects of NVP-BEZ235 when used in combination with other anti-cancer agents.
Experimental Protocols
Cell Culture and Treatment with NVP-BEZ235
Materials:
-
Cancer cell line of interest (e.g., Burkitt lymphoma cell lines CA46 and RAJI, breast cancer cell lines MCF-7 and MDA-MB361, or renal cell carcinoma cell lines)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, 10% FBS, penicillin/streptomycin)
-
NVP-BEZ235 (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of NVP-BEZ235 in fresh culture medium. A common concentration range to test is 10 nM to 1 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of NVP-BEZ235 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based method to detect early and late apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Plate-reading luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of NVP-BEZ235 on Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | NVP-BEZ235 Concentration | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| CA46 | Burkitt Lymphoma | 100 nM | 72 | Significantly Increased | |
| RAJI | Burkitt Lymphoma | 100 nM | 72 | Significantly Increased | |
| K562/A | Doxorubicin-resistant CML | 200 nM | 48 | 12.97 ± 0.91 | |
| UMRC6 | Renal Cell Carcinoma | 100 nM | 48-72 | Significantly Increased | |
| 786-0 | Renal Cell Carcinoma | 100 nM | 48-72 | Significantly Increased | |
| UOK121 | Renal Cell Carcinoma | 100 nM | 48-72 | Significantly Increased | |
| Multiple Myeloma Cells | Multiple Myeloma | 100-300 nM | 48 | Dose-dependent Increase | |
| BT549 | Basal-like Breast Cancer | 50 nM | 24 | Increased |
Table 2: Effect of NVP-BEZ235 on Key Apoptosis-Related Proteins
| Protein | Effect of NVP-BEZ235 Treatment | Cell Line(s) | Reference |
| p-Akt (Thr308 & Ser473) | Decreased phosphorylation | BL cells, RCC cells, Breast cancer cells | |
| p-S6 Ribosomal Protein | Decreased phosphorylation | BL cells, Thyroid cancer cells | |
| Cleaved Caspase-3 | Increased | Thyroid cancer cells, Medulloblastoma cells | |
| Cleaved Caspase-7 | Increased | Breast cancer cells | |
| Cleaved PARP | Increased | Breast cancer cells | |
| Bcl-2 | Decreased expression | K562/A cells | |
| Bax | Increased expression | K562/A cells |
Visualizations
Caption: NVP-BEZ235 induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assay.
References
Application Notes: In Vitro Angiogenesis Assays Using NVP-BEZ235
Note: The compound "NVP-DFF332" specified in the query did not yield specific search results. It is presumed to be a typographical error. This document is based on the well-characterized dual PI3K/mTOR inhibitor, NVP-BEZ235 , which follows a similar nomenclature and has known anti-angiogenic properties.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of cellular processes that are critical for angiogenesis, including cell proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2][3]
NVP-BEZ235 is a potent and orally bioavailable dual inhibitor that targets both PI3K and mTOR kinases.[4] By blocking this pathway, NVP-BEZ235 can inhibit the proliferation and survival of cancer cells and also exert anti-angiogenic effects by acting on endothelial cells.[2][5] This compound has been shown to decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, and inhibit tumor angiogenesis in vivo.[4]
These application notes provide detailed protocols for assessing the anti-angiogenic activity of NVP-BEZ235 using standard in vitro assays: the Tube Formation Assay, the Endothelial Cell Proliferation Assay, and the Endothelial Cell Migration Assay.
Data Presentation
The following table summarizes hypothetical quantitative data from in vitro angiogenesis assays assessing the effect of NVP-BEZ235.
| Assay Type | Treatment Group | Concentration (nM) | Measured Parameter | Result | Percent Inhibition (%) |
| Tube Formation | Vehicle Control (DMSO) | 0 | Total Tube Length (µm) | 1250 ± 85 | 0 |
| NVP-BEZ235 | 10 | Total Tube Length (µm) | 980 ± 70 | 21.6 | |
| NVP-BEZ235 | 50 | Total Tube Length (µm) | 620 ± 55 | 50.4 | |
| NVP-BEZ235 | 100 | Total Tube Length (µm) | 310 ± 40 | 75.2 | |
| Cell Proliferation | Vehicle Control (DMSO) | 0 | Absorbance (OD 490nm) | 0.85 ± 0.05 | 0 |
| NVP-BEZ235 | 10 | Absorbance (OD 490nm) | 0.72 ± 0.04 | 15.3 | |
| NVP-BEZ235 | 50 | Absorbance (OD 490nm) | 0.51 ± 0.03 | 40.0 | |
| NVP-BEZ235 | 100 | Absorbance (OD 490nm) | 0.32 ± 0.02 | 62.4 | |
| Cell Migration | Vehicle Control (DMSO) | 0 | Migrated Cells/Field | 150 ± 12 | 0 |
| NVP-BEZ235 | 10 | Migrated Cells/Field | 115 ± 10 | 23.3 | |
| NVP-BEZ235 | 50 | Migrated Cells/Field | 70 ± 8 | 53.3 | |
| NVP-BEZ235 | 100 | Migrated Cells/Field | 35 ± 5 | 76.7 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.[6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
NVP-BEZ235 (stock solution in DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Pre-chill a 96-well plate at -20°C.
-
Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs (passage 3-6) and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of NVP-BEZ235 in EGM-2. A vehicle control with the same concentration of DMSO should be included.
-
Add 100 µL of the HUVEC suspension to each well of the solidified gel.
-
Immediately add 100 µL of the NVP-BEZ235 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify the total tube length, number of branch points, and number of loops using angiogenesis analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of NVP-BEZ235 on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
96-well tissue culture plates
-
NVP-BEZ235 (stock solution in DMSO)
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2 x 10^3 cells/well in 100 µL of EGM-2.[7]
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
The next day, replace the medium with fresh EGM-2 containing serial dilutions of NVP-BEZ235 or a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of NVP-BEZ235 on the directional migration of endothelial cells towards a chemoattractant.[8]
Materials:
-
HUVECs
-
Boyden chamber inserts (8 µm pore size)
-
24-well companion plates
-
Fibronectin (for coating inserts)
-
Serum-free endothelial basal medium (EBM)
-
EGM-2 (as a chemoattractant)
-
NVP-BEZ235 (stock solution in DMSO)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Light microscope
Protocol:
-
Coat the underside of the Boyden chamber inserts with fibronectin and allow them to dry.
-
Harvest HUVECs and resuspend them in serum-free EBM at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of NVP-BEZ235 or a vehicle control in the cell suspension.
-
Add 500 µL of EGM-2 (containing a chemoattractant like VEGF or serum) to the lower wells of the 24-well plate.
-
Place the inserts into the wells.
-
Add 200 µL of the HUVEC suspension containing NVP-BEZ235 or vehicle control to the upper chamber of the inserts.
-
Incubate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using a light microscope.
Mandatory Visualization
Caption: Experimental workflow for the in vitro tube formation assay.
Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.
References
- 1. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a novel, dual PI3K/mTOR inhibitor NVP-BEZ235 to enhance chemotherapy and antiangiogenic response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of NVP-BEZ235, a dual PI3K/mTOR inhibitor, on chemotherapy and antiangiogenic response in pancreatic cancer. - ASCO [asco.org]
- 4. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 6. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 7. Endothelial cell proliferation assay [bio-protocol.org]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for NVP-DFF332 Treatment in VHL-deficient Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Von Hippel-Lindau (VHL) disease is a hereditary cancer syndrome resulting from mutations in the VHL tumor suppressor gene. A primary function of the VHL protein (pVHL) is to target the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation under normoxic conditions. In the absence of functional pVHL, HIF-α subunits, particularly HIF-2α, accumulate, leading to the transcriptional activation of genes that drive tumorigenesis, including those involved in angiogenesis, cell proliferation, and metabolic reprogramming. This pathway is a hallmark of clear cell renal cell carcinoma (ccRCC), where VHL is frequently inactivated.
NVP-DFF332 is a potent and selective, orally bioavailable small-molecule inhibitor of HIF-2α. It allosterically binds to the PAS-B domain of the HIF-2α protein, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequent transcriptional activity. In preclinical models of VHL-deficient ccRCC, this compound has demonstrated significant anti-tumor efficacy.[1] These application notes provide an overview of the effects of NVP-DFF322 in VHL-deficient cell lines and detailed protocols for its use in in vitro research.
VHL/HIF-2α Signaling Pathway
The VHL/HIF-2α signaling pathway plays a critical role in cellular adaptation to changes in oxygen availability. In VHL-deficient cells, this pathway is constitutively active, promoting tumor growth.
Quantitative Data Summary
The following tables summarize the representative effects of this compound on VHL-deficient ccRCC cell lines. While specific preclinical data for this compound is emerging, the following tables provide expected outcomes based on the activity of potent and selective HIF-2α inhibitors in well-characterized VHL-deficient cell lines such as 786-O and A498.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | VHL Status | This compound IC50 (nM) |
| 786-O | Deficient | <100 |
| A498 | Deficient | <100 |
| Caki-1 | Wild-Type | >10,000 |
Table 2: Effect of this compound on HIF-2α Target Gene Expression (qPCR)
| Cell Line | Treatment (24h) | VEGFA mRNA (Fold Change) | GLUT1 mRNA (Fold Change) | CCND1 mRNA (Fold Change) |
| 786-O | Vehicle | 1.0 | 1.0 | 1.0 |
| 786-O | This compound (100 nM) | ↓ (~0.3) | ↓ (~0.4) | ↓ (~0.5) |
| A498 | Vehicle | 1.0 | 1.0 | 1.0 |
| A498 | This compound (100 nM) | ↓ (~0.2) | ↓ (~0.3) | ↓ (~0.4) |
Table 3: Effect of this compound on HIF-2α Target Protein Expression (Western Blot)
| Cell Line | Treatment (48h) | HIF-2α Protein Level | VEGFA Protein Level | Cyclin D1 Protein Level |
| 786-O | Vehicle | High | High | High |
| 786-O | This compound (100 nM) | No significant change | Decreased | Decreased |
| A498 | Vehicle | High | High | High |
| A498 | This compound (100 nM) | No significant change | Decreased | Decreased |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on VHL-deficient and VHL-proficient renal cell carcinoma cell lines.
Materials:
-
VHL-deficient (e.g., 786-O, A498) and VHL-proficient (e.g., Caki-1) ccRCC cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of HIF-2α Downstream Targets
This protocol details the detection of HIF-2α and its downstream target proteins in VHL-deficient ccRCC cells following treatment with this compound.
Materials:
-
VHL-deficient ccRCC cell lines (e.g., 786-O)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-2α, anti-VEGFA, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qPCR) for HIF-2α Target Genes
This protocol is for quantifying the mRNA expression of HIF-2α target genes in response to this compound treatment.
Materials:
-
VHL-deficient ccRCC cell lines (e.g., 786-O)
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VEGFA, GLUT1, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of the VHL/HIF-2α pathway in cancer biology. The protocols outlined above provide a framework for characterizing the in vitro effects of this compound on VHL-deficient cell lines. These experiments can confirm the on-target activity of the compound and elucidate its impact on cell viability and the expression of key downstream effectors.
References
Application Notes and Protocols for Xenograft Models in Evaluating NVP-DFF332 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFF332 is an orally administered, novel allosteric inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). In clear cell renal cell carcinoma (ccRCC), the loss of the von Hippel-Lindau (VHL) tumor suppressor gene is a frequent event, leading to the accumulation of HIF-2α. This transcription factor then dimerizes with HIF-1β and drives the expression of numerous genes involved in tumorigenesis, including angiogenesis, cell proliferation, and metabolic reprogramming. This compound selectively targets and disrupts the HIF-2α/HIF-1β heterodimer, thereby inhibiting its transcriptional activity. Preclinical studies in xenograft models of ccRCC have demonstrated the dose-dependent antitumor efficacy of this compound, supporting its clinical development.[1][2][3][4][5]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model of human ccRCC.
Signaling Pathway of HIF-2α in Clear Cell Renal Cell Carcinoma
The following diagram illustrates the central role of HIF-2α in VHL-deficient ccRCC and the mechanism of action for this compound.
Experimental Protocol: this compound Efficacy in a ccRCC Xenograft Model
This protocol describes a subcutaneous xenograft study using the 786-O human ccRCC cell line, which is VHL-deficient and expresses high levels of HIF-2α.[6]
1. Cell Culture and Animal Models
-
Cell Line: 786-O human clear cell renal cell carcinoma.
-
Culture Conditions: Maintain 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest 786-O cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Study Design and Treatment
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water) orally, once daily.
-
This compound Treatment Group(s): Prepare this compound in the vehicle solution at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). Administer orally, once daily.
-
Duration of Treatment: Continue treatment for 21-28 days.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
4. Efficacy Evaluation
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints:
-
Tumor Regression: Assess the number of tumors that regress during treatment.
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue and plasma. Analyze tumor lysates for HIF-2α target gene expression (e.g., VEGF) by qRT-PCR or Western blot. Measure plasma erythropoietin (EPO) levels, a known HIF-2α target, as a systemic PD marker.[2]
-
5. Statistical Analysis
-
Analyze differences in tumor volume between groups using a two-way ANOVA with repeated measures.
-
Compare final tumor weights and biomarker levels using a one-way ANOVA or a t-test.
-
A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram outlines the key steps in the xenograft study.
Data Presentation
While specific preclinical data for this compound is not publicly available, the following table represents the expected outcomes from a xenograft study of a potent HIF-2α inhibitor in a 786-O ccRCC model.
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5 ± 1.5 |
| This compound | 25 | 825 ± 120 | 45 | +3 ± 2.0 |
| This compound | 50 | 450 ± 95 | 70 | +1 ± 1.8 |
| This compound | 100 | 225 ± 70 | 85 | -2 ± 2.5 |
Pharmacodynamic Marker Analysis (Illustrative)
| Treatment Group | Dose (mg/kg) | Relative VEGF mRNA Expression (Tumor) | Plasma EPO Levels (pg/mL) |
| Vehicle Control | - | 1.00 ± 0.15 | 150 ± 25 |
| This compound | 100 | 0.35 ± 0.08 | 60 ± 15 |
| *p < 0.05 compared to Vehicle Control |
The use of ccRCC xenograft models, such as the 786-O model, is a critical step in the preclinical evaluation of HIF-2α inhibitors like this compound. These models allow for the assessment of in vivo efficacy, dose-response relationships, and the modulation of pharmacodynamic markers. The protocols and expected outcomes presented here provide a framework for researchers to design and execute robust studies to characterize the antitumor activity of novel cancer therapeutics targeting the HIF-2α pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
NVP-DFF332 Combination Therapy: Preclinical Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
NVP-DFF332 is an orally administered, novel allosteric inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), a key oncogenic driver in clear cell renal cell carcinoma (ccRCC). Preclinical studies have demonstrated that this compound exhibits dose-dependent antitumor efficacy as a monotherapy in ccRCC models. While clinical trials were initiated to explore this compound as a single agent and in combination with therapies such as everolimus (B549166) and immune checkpoint inhibitors, the development of the compound was discontinued (B1498344) for business reasons, and as a result, detailed preclinical data on combination therapies are not extensively available in the public domain.
These application notes provide a detailed overview of the known preclinical findings for this compound, the scientific rationale for its use in combination therapies, and representative protocols for preclinical evaluation. The information is intended to guide researchers in designing studies with similar molecules or in further exploring the therapeutic potential of HIF-2α inhibition.
This compound: Mechanism of Action and Preclinical Monotherapy Efficacy
This compound is a small molecule inhibitor that selectively targets the transcriptional activity of HIF-2α. In ccRCC, the loss of the von Hippel-Lindau (VHL) tumor suppressor gene is a frequent event, leading to the accumulation of HIF-2α and the subsequent transcription of genes that drive tumor growth, proliferation, and angiogenesis. This compound binds to the PAS-B cavity of HIF-2α, preventing its heterodimerization with HIF-1β and blocking its transcriptional activity.
Preclinical evaluations of this compound have shown:
-
In vitro: Inhibition of HIF-2α at nanomolar concentrations in VHL-deficient ccRCC cell lines.[1]
-
In vivo: Dose-dependent antitumor efficacy and good tolerability in xenograft models of ccRCC.[2][3][4][5][6][7][8][9]
While specific quantitative data from these preclinical studies are not publicly available, the consistent reporting of these findings across multiple sources underscores the promising early-stage activity of this compound.
Signaling Pathway
The VHL/HIF-2α signaling pathway is a critical oncogenic axis in clear cell renal cell carcinoma. The following diagram illustrates this pathway and the mechanism of action of this compound.
Rationale for Combination Therapies
While preclinical data for this compound combination therapies are not available, the scientific rationale for combining HIF-2α inhibitors with other anticancer agents is strong. The planned, but not executed, clinical study of this compound in combination with everolimus (an mTOR inhibitor) and immuno-oncology agents provides a roadmap for potential synergistic interactions.
Combination with mTOR Inhibitors (e.g., Everolimus)
-
Mechanism: Both the PI3K/AKT/mTOR and the VHL/HIF-2α pathways are critical for ccRCC progression. There is potential for synergistic antitumor activity by co-targeting these pathways.
-
Overcoming Resistance: Upregulation of HIF-2α has been implicated in resistance to mTOR inhibitors. Combining an mTOR inhibitor with a HIF-2α inhibitor could potentially overcome this resistance mechanism.
Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)
-
Tumor Microenvironment Modulation: HIF-2α is known to contribute to an immunosuppressive tumor microenvironment. Inhibition of HIF-2α may lead to a more immune-permissive environment, enhancing the efficacy of immune checkpoint inhibitors.
-
Synergistic Activity: Preclinical studies with other HIF-2α inhibitors have suggested that their combination with immunotherapy can lead to enhanced antitumor immune responses.
Representative Preclinical Experimental Protocols
The following are generalized protocols for evaluating a HIF-2α inhibitor like this compound in combination therapy. These are intended as a guide and would require optimization for specific molecules and models.
In Vitro Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of a HIF-2α inhibitor in combination with another agent on the proliferation of ccRCC cells.
Materials:
-
VHL-deficient ccRCC cell lines (e.g., 786-O, A498)
-
Cell culture medium and supplements
-
HIF-2α inhibitor (e.g., this compound)
-
Combination agent (e.g., everolimus, anti-PD-1 antibody)
-
Cell proliferation assay kit (e.g., CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed ccRCC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of the HIF-2α inhibitor and the combination agent, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Proliferation Assay: At the end of the incubation period, measure cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Combination Studies
Objective: To evaluate the in vivo efficacy of a HIF-2α inhibitor in combination with another agent in a ccRCC xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
VHL-deficient ccRCC cell line (e.g., 786-O)
-
Matrigel or other appropriate extracellular matrix
-
HIF-2α inhibitor (e.g., this compound) formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant ccRCC cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, HIF-2α inhibitor alone, combination agent alone, combination of both).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., oral gavage for the HIF-2α inhibitor, intraperitoneal injection for the combination agent).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Statistically compare the tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating a novel combination therapy.
Conclusion
This compound demonstrated a promising preclinical profile as a monotherapy for ccRCC by effectively targeting the HIF-2α pathway. While the discontinuation of its development has left a gap in the availability of specific preclinical combination data, the scientific rationale for combining HIF-2α inhibitors with other targeted therapies and immunotherapies remains compelling. The representative protocols and workflows provided herein offer a framework for the preclinical evaluation of next-generation HIF-2α inhibitors in combination settings, which will be crucial for developing more effective treatment strategies for patients with advanced renal cell carcinoma.
References
- 1. news-medical.net [news-medical.net]
- 2. drughunter.com [drughunter.com]
- 3. targetedonc.com [targetedonc.com]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kidney cancer study shows improved outcomes for patients with advanced disease when treated with belzutifan over everolimus | Dana-Farber Cancer Institute [dana-farber.org]
- 7. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Troubleshooting & Optimization
NVP-DFF332 solubility and stability issues
Technical Support Center: NVP-DFG332
Disclaimer: Information regarding a specific molecule designated "NVP-DFG332" is not publicly available. The following technical support guide has been created using a hypothetical small molecule inhibitor, herein referred to as "NVP-DFG332," to illustrate common solubility and stability challenges encountered in research. The data and protocols provided are representative examples and should be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of NVP-DFG332?
For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. NVP-DFG332 exhibits good solubility in DMSO, which is compatible with most downstream biological assays when diluted to a final concentration of less than 0.1%. For in vivo studies, a formulation with a biocompatible solvent system is necessary and should be determined empirically.
Q2: How should I store my NVP-DFG332 stock solution and powder?
-
Powder: The lyophilized powder should be stored at -20°C, protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When properly stored, the DMSO stock solution is stable for up to 6 months.
Q3: My NVP-DFG332 precipitated in my aqueous buffer/cell culture medium. What should I do?
Precipitation in aqueous solutions is a common issue for hydrophobic small molecules.[1][] Here are some steps to troubleshoot this:
-
Lower the Final Concentration: The concentration of NVP-DFG332 may be exceeding its solubility limit in the aqueous medium.
-
Increase the Serum Concentration: For cell culture experiments, increasing the percentage of fetal bovine serum (FBS) can sometimes help to keep the compound in solution.
-
Use a Surfactant or Co-solvent: In some biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 can improve solubility.
-
Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) medium while vortexing can aid in dispersion and prevent immediate precipitation.
Q4: How can I check the stability of NVP-DFG332 in my experimental conditions?
The stability of NVP-DFG332 can be assessed by incubating the compound in your experimental buffer or medium for the duration of your experiment. At various time points, take samples and analyze them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for degradation products and quantify the remaining parent compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of NVP-DFG332 stock solution. | Prepare fresh stock solution from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Precipitation of NVP-DFG332 in the assay. | Visually inspect for precipitate. Perform a serial dilution to determine the solubility limit in your assay medium. | |
| Loss of biological activity | pH sensitivity of NVP-DFG332. | Check the pH of your buffers. The stability of the compound may be pH-dependent.[1] |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware. Include a pre-incubation step with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | |
| Unexpected off-target effects | High concentration of NVP-DFG332. | Use the lowest effective concentration to minimize the risk of off-target effects.[1] |
| Impurities in the compound. | Verify the purity of your NVP-DFG332 lot using analytical methods like HPLC or LC-MS. |
Quantitative Data
Table 1: Solubility of NVP-DFG332 in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~10 mg/mL (~20 mM) |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) |
| Water | Insoluble |
Table 2: Stability of NVP-DFG332 under Various Conditions
| Condition | Time | Remaining Compound (%) | Notes |
| DMSO stock at -80°C | 6 months | >98% | Protected from light. |
| DMSO stock at 4°C | 1 week | ~90% | Some degradation observed. |
| Aqueous Buffer (pH 7.4) at 37°C | 24 hours | ~85% | Degradation is time-dependent. |
| Aqueous Buffer (pH 5.0) at 37°C | 24 hours | ~60% | Increased degradation at acidic pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of NVP-DFG332
-
Warm the Vial: Allow the vial of NVP-DFG332 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the Required Volume of DMSO: Based on the amount of NVP-DFG332 in the vial (e.g., for 1 mg of a compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO for a 10 mM solution).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilize: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Assessment of NVP-DFG332 Stability in Cell Culture Medium
-
Prepare NVP-DFG332 Medium: Dilute the 10 mM NVP-DFG332 DMSO stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.
-
Incubate: Place the medium in a cell culture incubator (37°C, 5% CO2).
-
Collect Time Points: At t=0, 2, 8, and 24 hours, collect an aliquot of the medium.
-
Sample Preparation: Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent NVP-DFG332 compound at each time point.
Visualizations
Caption: Workflow for Determining NVP-DFG332 Solubility.
Caption: Troubleshooting Decision Tree for NVP-DFG332.
Caption: Hypothetical Signaling Pathway Inhibited by NVP-DFG332.
References
troubleshooting inconsistent results with NVP-DFF332
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NVP-DFF332 (also referred to as DFF332), a selective, orally administered allosteric inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the transcriptional activity of HIF-2α.[1] Under normal oxygen conditions, the alpha subunits of HIFs are targeted for degradation. However, in hypoxic conditions, such as those found in the tumor microenvironment, HIF-2α is stabilized and promotes the transcription of genes involved in tumor growth, angiogenesis, and metastasis.[2][3] this compound acts as an allosteric inhibitor, disrupting HIF-2α's function.[4][5]
Q2: What is the clinical status of this compound?
A2: this compound underwent a Phase I clinical trial (NCT04895748) for patients with advanced clear-cell renal cell carcinoma (ccRCC).[6] The study showed that the monotherapy was generally well-tolerated and demonstrated some anti-tumor activity.[1][4] However, the development of this compound was discontinued (B1498344) for "business reasons" before an optimal dose could be determined.
Q3: In which cancer type has this compound shown preliminary activity?
A3: this compound has shown preliminary anti-tumor activity in patients with advanced clear-cell renal cell carcinoma (ccRCC).[1][4][6] Mutations or silencing of the von Hippel-Lindau (VHL) tumor suppressor gene, a common feature of ccRCC, leads to the accumulation of HIFs, making HIF-2α a key oncogenic driver in this cancer type.[4][5]
Troubleshooting Guide
Inconsistent Anti-Tumor Activity in Cell-Based Assays
Q: We are observing variable results in our cell viability/proliferation assays (e.g., MTT, CellTiter-Glo) with this compound. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Compound Solubility: this compound is a lipophilic compound. Poor solubility can lead to inaccurate concentrations and precipitation in culture media.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider performing a solubility test in your specific cell culture medium.
-
-
Cell Line Sensitivity: The anti-tumor effect of this compound is dependent on the cellular context, specifically the role of HIF-2α as a key oncogenic driver.
-
Recommendation: Ensure your cell line has a functional HIF-2α pathway. Cell lines with VHL mutations, common in ccRCC, are more likely to be sensitive. You can verify HIF-2α expression levels via Western blot or qPCR.
-
-
Assay Timing and Duration: The effects of inhibiting HIF-2α on cell viability may not be immediate and can vary between cell lines.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.
-
Variability in Target Engagement and Downstream Effects
Q: We are seeing inconsistent inhibition of HIF-2α target genes (e.g., VEGF, EPO) after treatment with this compound. Why might this be happening?
A: Inconsistent modulation of downstream targets can be due to experimental variability or complex biological responses.
-
Sub-optimal Compound Concentration: The effective concentration for inhibiting HIF-2α activity can vary significantly between different cell lines.
-
Recommendation: Perform a dose-response experiment to determine the IC50 for HIF-2α target gene inhibition in your specific cell model.
-
-
Feedback Loops and Compensatory Mechanisms: Preclinical experiments with DFF332 have shown that inhibition of HIF-2α can sometimes lead to an increase in HIF-1α transcripts and its target genes.[4] This compensatory mechanism could mask the effects of HIF-2α inhibition.
-
Recommendation: When assessing target engagement, consider evaluating the expression of both HIF-1α and HIF-2α and their respective target genes to get a more complete picture of the cellular response.
-
-
Experimental Workflow for Gene Expression Analysis:
-
Recommendation: Ensure consistency in cell seeding density, treatment duration, and RNA extraction procedures. Use validated primers for qPCR and include appropriate housekeeping genes for normalization.
-
Experimental Protocols
General Protocol for Evaluating this compound Efficacy in a ccRCC Cell Line (e.g., 786-O)
-
Cell Culture:
-
Culture 786-O cells (VHL-deficient) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
-
Cell Viability Assay (MTT):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
-
Western Blot Analysis for HIF-2α:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-2α and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibody and visualize the bands using an imaging system.
-
Quantitative Data Summary
Phase I Clinical Trial Efficacy Data for DFF332 in ccRCC
| Best Overall Response | Number of Patients (n=40) | Percentage |
| Partial Response | 2 | 5% |
| Stable Disease | 19 | 47.5% |
| Progressive Disease | Not specified | - |
| Disease Control Rate | 21 | 52.5% |
Data from a Phase I, first-in-human trial (NCT04895748) as of January 15, 2024.[1][6]
Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Percentage of Patients (n=40) |
| Anemia | 12.5% |
| Fatigue | 12.5% |
| Hypercholesterolemia | Not specified (reported as common) |
| Dyspnea | 5% (2 patients) |
| Hypertension (Grade 3) | 2.5% (1 patient) |
Data from a Phase I clinical trial of DFF332.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting the HIF-2α signaling pathway.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. urotoday.com [urotoday.com]
- 2. Novel cancer treatment paradigm targeting hypoxia-induced factor in conjunction with current therapies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. drughunter.com [drughunter.com]
identifying and controlling for NVP-DFF332 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for potential off-target effects of NVP-DFF332 in your experiments.
Introduction to this compound
This compound is a selective, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1] It was developed for the treatment of clear-cell renal cell carcinoma (ccRCC), a cancer type often characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the accumulation and constitutive activation of HIF-2α.[2] While clinical development was discontinued (B1498344) for business reasons, the compound remains a valuable tool for research into HIF-2α biology.[1][3]
A phase I clinical trial of this compound demonstrated a favorable safety profile. The most common treatment-related adverse events were on-target effects such as anemia and fatigue.[2] An exploratory analysis in this trial showed a trend towards decreased HIF-2α expression and increased HIF-1α expression with this compound treatment, a point to consider in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of HIF-2α transcriptional activity. This leads to the downregulation of HIF-2α target genes involved in angiogenesis, cell proliferation, and metabolism. In clinical studies, this manifested as side effects such as anemia (due to decreased erythropoietin, a HIF-2α target) and fatigue.
Q2: What are off-target effects and why are they a concern for a "selective" inhibitor like this compound?
A2: Off-target effects are interactions of a drug with proteins other than its intended target. Even highly selective inhibitors can have off-target activities, especially at higher concentrations. These unintended interactions can lead to misleading experimental results, unexpected phenotypes, or toxicity. It is crucial to identify and control for these effects to ensure that the observed biological phenomena are truly due to the inhibition of the intended target (HIF-2α).
Q3: I am observing a phenotype in my cells that is not consistent with HIF-2α inhibition. Could this be an off-target effect?
A3: It is possible. While this compound is designed to be selective for HIF-2α, it may interact with other proteins, particularly at concentrations significantly higher than its reported potency. To investigate this, you should perform experiments to confirm target engagement and assess the broader selectivity of the compound in your experimental system. Refer to the troubleshooting guides below for specific experimental approaches.
Q4: How can I be sure that the effects I see are due to this compound's interaction with HIF-2α?
A4: To confirm on-target activity, you should perform several control experiments. These include:
-
Dose-response experiments: Demonstrate that the observed effect is dependent on the concentration of this compound.
-
Use of a negative control: If available, use a structurally similar but inactive analog of this compound.
-
Rescue experiments: If possible, express a drug-resistant mutant of HIF-2α to see if it reverses the observed phenotype.
-
Orthogonal approaches: Use a different, structurally unrelated HIF-2α inhibitor or an siRNA/shRNA against HIF-2α to see if you can replicate the phenotype.
Q5: Are there any known signaling pathways that might be affected by off-target activities of HIF-2α inhibitors?
A5: While specific off-target data for this compound is not publicly available, there is known crosstalk between the HIF pathway and other major signaling cascades. Therefore, it is plausible that an inhibitor targeting HIF-2α could have unintended effects on these pathways. Key pathways to consider include:
-
MAPK Pathway: There is evidence of crosstalk between HIFs and the MAPK signaling pathway.
-
PI3K/Akt Pathway: The PI3K/Akt pathway can be influenced by and can influence HIF activity.
-
NF-κB Pathway: There is a well-documented bidirectional relationship between the HIF and NF-κB signaling pathways in the context of inflammation and hypoxia.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to HIF-2α in your cells at the concentrations you are using. A thermal shift indicates target engagement.
-
Assess Proteome-Wide Selectivity: Employ Thermal Proteome Profiling (TPP) to identify other proteins that this compound may be binding to in an unbiased manner. This can reveal unexpected off-targets.
-
Perform a Kinome Scan: Since many small molecule inhibitors have off-target effects on kinases, a biochemical kinome scan can identify unintended kinase targets.
-
Validate Potential Off-Targets: If TPP or a kinome scan identifies potential off-targets, validate these interactions in your cellular system using techniques like Western Blot to check for changes in phosphorylation status of downstream effectors or Co-Immunoprecipitation to confirm protein-protein interactions.
Problem 2: Difficulty interpreting the specificity of this compound in your model.
Possible Cause: Lack of appropriate controls.
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response curve for your key phenotype to determine the EC50. Use the lowest effective concentration to minimize the risk of off-target effects.
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally different HIF-2α inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce HIF-2α levels. This provides a genetic validation of the inhibitor's effect.
-
Negative Control Compound: If a structurally related, inactive analog of this compound is available, use it as a negative control. An inactive compound should not produce the same biological effect.
Data Presentation: Assessing this compound Selectivity
As specific quantitative selectivity data for this compound is not publicly available, researchers should generate this data for their specific experimental context. The following table is a template that can be populated with data from a kinome scan assay (e.g., percentage inhibition at a fixed concentration).
Table 1: Template for this compound Kinase Selectivity Profile
| Kinase Target | Percent Inhibition at 1 µM this compound |
| HIF-2α (On-Target) | (Expected to be high) |
| Kinase A | Insert experimental data |
| Kinase B | Insert experimental data |
| Kinase C | Insert experimental data |
| ... (and so on for the entire panel) | Insert experimental data |
Note: A comprehensive kinome scan will provide valuable insights into the selectivity of this compound and help identify potential off-target kinases that may need further investigation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for HIF-2α Target Engagement
This protocol is a generalized procedure. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble HIF-2α at each temperature by Western Blot using a specific anti-HIF-2α antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Western Blot for Assessing Off-Target Pathway Activation
-
Sample Preparation:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells as described in the CETSA protocol.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in suspected off-target pathways (e.g., phospho-ERK for MAPK, phospho-Akt for PI3K/Akt, or phospho-p65 for NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Potential crosstalk between HIF-2α and other signaling pathways.
References
optimizing NVP-DFF332 concentration for in vitro experiments
Welcome to the technical support center for NVP-DFF332. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent HIF-2α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active small-molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1][2][3] Under hypoxic conditions or in cells with a dysfunctional von Hippel-Lindau (VHL) tumor suppressor protein, HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) on the DNA, promoting the transcription of genes involved in tumor growth, angiogenesis, and cell survival.[4][5] this compound allosterically binds to a pocket in the PAS-B domain of HIF-2α, which prevents its heterodimerization with HIF-1β, thereby inhibiting its transcriptional activity.
Q2: In which type of cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines where HIF-2α is a key driver of oncogenesis. This is particularly prominent in clear-cell renal cell carcinoma (ccRCC) cell lines that have a loss-of-function mutation in the VHL gene (VHL-deficient). In VHL-deficient cells, HIF-2α is constitutively stabilized, even under normal oxygen levels (normoxia), leading to constant activation of its downstream targets. In VHL-proficient cell lines, the activity of this compound will be most apparent under hypoxic conditions (e.g., 1% O₂), which mimic the tumor microenvironment and induce HIF-2α stabilization.
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: Based on its high potency in biochemical assays, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. We recommend a starting concentration range of 10 nM to 1 µM. For initial experiments, you could test concentrations such as 10 nM, 100 nM, and 1 µM.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a powder. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. Please refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound on downstream targets (e.g., VEGFA, EPO). | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Incorrect Cell Line Model: The chosen cell line may not depend on the HIF-2α pathway for the expression of the target gene. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a Dose-Response Experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your cell line. 2. Verify Cell Line Characteristics: Confirm the VHL status of your cell line. Use a positive control cell line known to be sensitive to HIF-2α inhibition (e.g., 786-O). 3. Use Freshly Prepared Compound: Prepare a fresh stock solution of this compound from powder. |
| High Cytotoxicity Observed. | 1. Concentration Too High: The concentration of this compound may be in the toxic range for your cells. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the Concentration: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which cell viability is not significantly affected. 2. Control for Solvent Effects: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| Inconsistent Results Between Experiments. | 1. Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or media composition can affect experimental outcomes. 2. Inconsistent Hypoxia Induction: If using a hypoxia chamber, variations in oxygen levels can lead to inconsistent HIF-2α stabilization. | 1. Standardize Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Calibrate Hypoxia Equipment: Regularly calibrate and monitor the oxygen levels in your hypoxia chamber. Consider using chemical hypoxia mimetics (e.g., DMOG, CoCl₂) as an alternative or for comparison, but be aware of their potential off-target effects. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound from biochemical assays. Note that the optimal concentration for cell-based assays may vary and should be determined empirically.
| Assay Type | Target | IC50 |
| Biochemical Assay (SPA) | HIF-2α | 9 nM |
| Biochemical Assay (iScript) | HIF-2α | 37 nM |
| Reporter Gene Assay (HRE RGA) | HIF-2α | 246 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line by measuring the expression of a known HIF-2α target gene, such as VEGFA.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell line (e.g., 786-O or another VHL-deficient ccRCC line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR (or ELISA for protein measurement)
-
Hypoxia chamber (if using VHL-proficient cells)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). If using VHL-proficient cells, place the plate in a hypoxia chamber (e.g., 1% O₂) during this incubation period.
-
Endpoint Measurement:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of a HIF-2α target gene (e.g., VEGFA). Normalize the expression to a stable housekeeping gene.
-
ELISA: Collect the cell culture supernatant to measure the secreted protein levels of the target (e.g., VEGFA) using a specific ELISA kit.
-
-
Data Analysis: Plot the percentage of inhibition of the target gene expression against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Visualizations
HIF-2α Signaling Pathway and Inhibition by this compound
Caption: Mechanism of HIF-2α activation and its inhibition by this compound.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: Troubleshooting logic for addressing a lack of experimental effect.
References
Technical Support Center: HIF-2α Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIF-2α inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between HIF-1α and HIF-2α, and how does this impact inhibitor experiments?
A1: HIF-1α and HIF-2α are both key transcription factors in the cellular response to hypoxia, but they have distinct roles and regulation. HIF-1α is expressed in most cell types and is primarily associated with the acute response to hypoxia, driving the expression of genes involved in glycolysis.[1][2][3] In contrast, HIF-2α expression is more restricted to specific cell types, such as endothelial cells and certain cancer cells, and is often implicated in chronic hypoxic responses, regulating genes involved in angiogenesis, cell proliferation, and tumorigenesis.[4][5] This differential expression and target gene preference mean that the effects of a HIF-2α inhibitor will be highly cell-context dependent. It is crucial to select cell lines that predominantly rely on HIF-2α signaling for the phenotype being investigated.
Q2: How do HIF-2α inhibitors work, and what are their primary molecular targets?
A2: Most current HIF-2α inhibitors, such as belzutifan (B610325) (Welireg), are allosteric inhibitors. They bind to a ligandable pocket within the PAS-B domain of the HIF-2α protein. This binding prevents the heterodimerization of HIF-2α with its partner protein, HIF-1β (also known as ARNT). The formation of this HIF-2α/HIF-1β heterodimer is essential for its translocation to the nucleus, binding to Hypoxia Response Elements (HREs) in the DNA, and subsequent activation of target gene transcription. By blocking this dimerization, the inhibitors effectively shut down the entire downstream signaling cascade driven by HIF-2α.
Q3: My HIF-2α inhibitor shows variable efficacy across different cancer cell lines. What could be the reason?
A3: The variability in inhibitor efficacy is often linked to the underlying genetic makeup and HIF-α isoform dependency of the cancer cells. A primary determinant of sensitivity to HIF-2α inhibitors is the status of the von Hippel-Lindau (VHL) tumor suppressor gene. In cells with a loss-of-function mutation in VHL, such as many clear cell renal cell carcinoma (ccRCC) cell lines (e.g., 786-O), HIF-2α is constitutively stabilized, even under normal oxygen conditions, leading to a state of "pseudohypoxia". These cells are often highly dependent on HIF-2α for their growth and survival and are therefore particularly sensitive to its inhibition. Conversely, cell lines with wild-type VHL or those that are more dependent on HIF-1α signaling may show limited response.
Q4: What are the known mechanisms of resistance to HIF-2α inhibitors?
A4: Resistance to HIF-2α inhibitors can be intrinsic or acquired.
-
Intrinsic Resistance: Some tumors may have inherently low levels of HIF-2α expression or rely on parallel survival pathways that are independent of HIF-2α signaling, such as the PI3K/AKT/mTOR pathway.
-
Acquired Resistance: Under the selective pressure of treatment, cancer cells can develop resistance through several mechanisms:
-
On-target mutations: Acquired mutations in the EPAS1 gene (which encodes HIF-2α) at the inhibitor's binding site can prevent the drug from binding effectively.
-
HIF-1α upregulation: A compensatory switch from HIF-2α to HIF-1α-mediated signaling can blunt the inhibitor's effect.
-
Mutations in HIF-1β/ARNT: Alterations in the dimerization partner can also confer resistance.
-
Troubleshooting Guides
Guide 1: Western Blot for HIF-2α Detection
Issue: Weak or no HIF-2α band detected, even in positive control cells.
| Potential Cause | Recommended Solution |
| Rapid Protein Degradation | HIF-2α is a highly labile protein with a short half-life under normoxic conditions. Work quickly, keep samples on ice at all times, and use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. |
| Insufficient Hypoxia or Mimetic Treatment | If inducing hypoxia, ensure your hypoxic chamber is properly calibrated to maintain O₂ levels below 5%. For chemical mimetics like cobalt chloride (CoCl₂), perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. |
| Nuclear Localization | Stabilized HIF-2α translocates to the nucleus. Preparing nuclear extracts can significantly enrich the HIF-2α protein, leading to a stronger and cleaner signal compared to whole-cell lysates. |
| Poor Antibody Quality | Use a well-validated primary antibody specific for HIF-2α. Check the antibody datasheet for recommended applications, dilutions, and positive control cell lines (e.g., HepG2 treated with CoCl₂). |
Issue: High background or non-specific bands on the Western blot.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate both the primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal while minimizing background. |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature. Consider trying a different blocking agent (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST). |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
Guide 2: qPCR for HIF-2α Target Gene Expression
Issue: No significant upregulation of HIF-2α target genes (e.g., VEGFA, CCND1, EPO) despite successful inhibitor treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Time Point | The transcriptional response of target genes follows the inhibition of HIF-2α protein function. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of mRNA downregulation. |
| Cell-Type Specific Gene Regulation | Not all canonical HIF-2α target genes are regulated in every cell type. It is advisable to test a panel of known target genes to identify the most responsive ones in your specific experimental system. |
| RNA Degradation | Ensure your workspace is RNase-free. Use an RNA stabilization reagent during sample collection and a high-quality RNA extraction kit to maintain RNA integrity. |
| Primer Inefficiency | Use validated qPCR primers for your target genes and a housekeeping gene whose expression is stable across your experimental conditions. |
Experimental Protocols & Data
Protocol 1: Western Blot for HIF-2α and Target Proteins
-
Cell Lysis:
-
Culture cells (e.g., 786-O for constitutive HIF-2α, or another cell line induced with hypoxia or CoCl₂) to 80-90% confluency.
-
Treat with the HIF-2α inhibitor or vehicle (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
For nuclear extracts, use a commercial nuclear extraction kit following the manufacturer's instructions. This is highly recommended for cleaner HIF-2α detection.
-
For whole-cell lysates, use RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 7.5% or 8% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary anti-HIF-2α antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Develop with an ECL substrate and image using a chemiluminescence detection system.
-
Protocol 2: qPCR for HIF-2α Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Plate and treat cells with the HIF-2α inhibitor as described for the Western blot protocol.
-
Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
Use validated primers for target genes (e.g., VEGFA, CCND1, EPO) and a stable housekeeping gene (e.g., ACTB, GAPDH).
-
Run the qPCR on a real-time PCR system with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing inhibitor-treated samples to the vehicle control.
-
Quantitative Data from Clinical Trials of Belzutifan
The following tables summarize key efficacy and safety data for the HIF-2α inhibitor belzutifan from clinical trials.
Table 1: Efficacy of Belzutifan in VHL Disease-Associated Tumors (LITESPARK-004)
| Tumor Type | Objective Response Rate (ORR) | Complete Response (CR) |
| Renal Cell Carcinoma (RCC) | 49% | Not Reported |
| CNS Hemangioblastomas | 48% | 8% |
| Pancreatic Neuroendocrine Tumors (pNETs) | 91% | 50% |
Table 2: Common Adverse Events with Belzutifan
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3) |
| Anemia | 89-90% | 11-27% |
| Fatigue | 64-66% | 5% |
| Hypoxia | 16% | 2% |
Visualizations
HIF-2α Signaling Pathway and Inhibition
Caption: HIF-2α signaling under normoxia vs. hypoxia and the mechanism of inhibition.
Experimental Workflow for Evaluating HIF-2α Inhibitors
Caption: A typical workflow for assessing the efficacy of a HIF-2α inhibitor in vitro.
Troubleshooting Logic for Weak HIF-2α Western Blot Signal
Caption: A decision tree for troubleshooting a weak HIF-2α signal in Western blots.
References
- 1. Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NVP-DFF332 Stability in Cell Culture
Troubleshooting Guide
Encountering variability or unexpected results in your experiments with NVP-DFF332? The stability of the compound in your cell culture medium could be a contributing factor. Here are some common issues and how to troubleshoot them.
| Observed Issue | Potential Cause Related to Compound Stability | Recommended Action |
| Reduced or inconsistent compound efficacy over time. | The compound may be degrading in the culture medium at 37°C, leading to a decrease in the effective concentration. | Determine the stability of this compound in your specific medium by following the experimental protocol provided below. Consider replenishing the compound with fresh medium at regular intervals (e.g., every 24-48 hours). |
| High variability between experimental replicates. | Inconsistent degradation rates due to slight variations in experimental conditions (e.g., cell density, media volume). | Standardize all experimental parameters. Ensure consistent timing for media changes and sample collection. |
| Discrepancy between expected and observed cellular response. | The actual concentration of active compound may be lower than the nominal concentration due to degradation. | Measure the concentration of this compound in the culture medium over time using analytical methods like HPLC or LC-MS. |
| Precipitation of the compound in the culture medium. | Poor solubility of the compound in the aqueous environment of the cell culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). Visually inspect the medium for any precipitate after adding the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium?
While there is no direct published data on the half-life of this compound in cell culture medium, it is a clinical-stage HIF-2α inhibitor. One report from a Phase 1 study notes an exceptionally long human half-life of approximately 85 days.[1] This suggests that the molecule itself is likely chemically stable. However, stability in cell culture can be influenced by various factors not present in vivo.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of a small molecule like this compound in cell culture medium[2][3][4]:
-
Temperature: Standard incubation at 37°C can accelerate chemical degradation.
-
pH: The typical pH of cell culture medium (7.2-7.4) can promote hydrolysis of susceptible compounds.
-
Media Components: Components like amino acids (e.g., cysteine) and vitamins can potentially react with the compound.[5]
-
Serum: Enzymes present in fetal bovine serum (FBS), such as esterases and proteases, can metabolize the compound.
-
Cellular Metabolism: If cells are present, they can actively metabolize the compound, reducing its concentration in the medium.
-
Light Exposure: Light can cause photodegradation of sensitive compounds.
Q3: How often should I replace the medium containing this compound?
Without a known half-life, a conservative approach is recommended. Many researchers working with similar small molecule inhibitors, such as the related compound NVP-BEZ235, change the medium every 24 to 48 hours to ensure a more consistent concentration of the compound. However, the optimal frequency should be determined by an experimental stability study in your specific cell line and medium.
Q4: What is the recommended solvent and final concentration for this compound in cell culture?
This compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low, generally below 0.5%, to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol: Determining the Half-Life of this compound in Cell Culture Medium
This protocol outlines a method to assess the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the medium to your desired final experimental concentration. Ensure the final DMSO concentration is consistent and non-toxic to your cells.
-
Aliquot Samples: Dispense the spiked medium into sterile containers (e.g., microcentrifuge tubes), one for each time point.
-
Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked medium. This will serve as your baseline concentration.
-
Incubation: Place the remaining aliquots in a 37°C, 5% CO2 incubator.
-
Collect Time-Point Samples: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Sample Processing: If your medium contains serum, you may need to precipitate proteins before analysis. A common method is to add three volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. The half-life can then be determined by plotting the percentage remaining versus time and fitting the data to a first-order decay curve.
Visualizations
Caption: Factors influencing the degradation of this compound in cell culture.
Caption: Workflow for determining compound half-life in cell culture medium.
Caption: Simplified signaling pathway of HIF-2α and the inhibitory action of this compound.
References
Technical Support Center: Appropriate Vehicle Control for NVP-DFF332 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of vehicle controls for experiments involving the hypothetical small molecule inhibitor, NVP-DFF332. The principles and methodologies described here are broadly applicable to poorly-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential?
A1: A vehicle control is a crucial component of experimental design, consisting of the solvent or solution used to dissolve a test compound, administered to a control group without the compound itself.[1][2] It serves as a baseline to ensure that any observed effects are due to the test compound and not the solvent.[1][3]
Q2: What are the most common vehicles for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for in vitro studies because it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[4] Other common solvents include ethanol (B145695) and methanol.[5]
Q3: What concentration of DMSO is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[6][7] However, some sensitive cell lines, especially primary cells, may show toxicity at these levels.[7] It is always recommended to perform a dose-response curve for your specific cell line to determine the maximum tolerated concentration.[8] Concentrations above 1% are frequently reported to have toxic effects.[6]
Q4: My compound is for an in vivo study. What are common vehicle formulations?
A4: For in vivo studies, especially for oral administration of poorly soluble compounds, formulations are often more complex. Common strategies include using co-solvents (like polyethylene (B3416737) glycol (PEG-400) or propylene (B89431) glycol), surfactants (like Tween 80), or creating suspensions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10][11][12][13]
Q5: How should I prepare and store my stock solutions?
A5: Stock solutions of your inhibitor should be prepared in a high-purity, anhydrous solvent like DMSO at a high concentration (e.g., 10 mM).[14] These stocks should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][14] For experiments, fresh dilutions should be made in the appropriate cell culture medium or in vivo formulation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in the vehicle control group. | The final concentration of the solvent (e.g., DMSO) is too high for your specific cell line.[8] | Perform a dose-response curve to determine the non-toxic concentration of the vehicle for your cells (typically <0.5% for DMSO).[5] Ensure the final vehicle concentration is consistent across all wells.[3] |
| The solvent quality is poor or has degraded. | Use high-purity, anhydrous grade solvents.[8] Store solvents properly to prevent water absorption or degradation. | |
| The test compound precipitates when added to the aqueous culture medium. | The compound has low aqueous solubility, and the final solvent concentration is not high enough to keep it dissolved. | Increase the initial stock concentration so a smaller volume is needed, thus reducing the "shock" of dilution. Add the compound to the medium while vortexing to aid dispersion. Consider using a formulation with solubilizing agents like cyclodextrins for in vitro work.[10] |
| Inconsistent or non-reproducible results between experiments. | Incomplete solubilization of the compound in the stock solution.[14] | Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may help.[7] |
| Variability in vehicle preparation or final concentration. | Prepare a master mix of the vehicle and compound in the medium before dispensing to individual wells to ensure consistency. | |
| No observable effect of the inhibitor, even at high concentrations. | The inhibitor may not be cell-permeable.[3][8] | Check the physicochemical properties of your compound. If permeability is low, a different formulation or a more permeable analog may be needed. |
| The inhibitor is unstable in the culture medium at 37°C.[14] | Perform a stability test of your compound in the medium over the time course of your experiment using an analytical method like HPLC-MS.[14] |
Data Summaries for Vehicle Selection
Table 1: Common Solvents for In Vitro and In Vivo Experiments
| Solvent/Vehicle | Typical Use | Recommended Max Concentration (in vitro) | Notes |
| DMSO | In vitro / In vivo | 0.1% - 0.5% (cell line dependent)[6][7] | Can induce cell differentiation or stress at higher concentrations.[6][15] Well-tolerated in many animal models but should be used with caution.[5] |
| Ethanol | In vitro / In vivo | < 0.1% | Can have biological effects, so a vehicle control is critical. |
| Polyethylene Glycol (PEG-400) | In vivo | N/A | A co-solvent often used in oral and parenteral formulations to improve solubility.[16] |
| Propylene Glycol | In vivo | N/A | Another common co-solvent for animal studies.[16] |
| Tween 80 / Polysorbate 80 | In vivo | N/A | A non-ionic surfactant used to create stable suspensions or emulsions.[9] |
| Corn Oil | In vivo | N/A | A common vehicle for oral or subcutaneous administration of lipophilic compounds.[1] |
Visual Guides and Workflows
Signaling Pathway of this compound
Caption: A hypothetical signaling pathway inhibited by this compound.
Workflow for Vehicle Control Selection
Caption: A decision workflow for selecting an appropriate vehicle control.
Troubleshooting Vehicle-Related Issues
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 16. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with NVP-DFF332 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with the dual PI3K/mTOR inhibitor, NVP-DFF332.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable dual inhibitor that targets the ATP-binding cleft of both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] This dual inhibition is designed to block the PI3K/AKT/mTOR signaling pathway, a critical pathway for regulating cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer.[3][4][5] By inhibiting both PI3K and mTOR, this compound can suppress the phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][6][7][8]
Q2: What are the expected cellular phenotypes after this compound treatment?
Typically, treatment with a dual PI3K/mTOR inhibitor like this compound is expected to result in:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.[1][8]
-
Cell cycle arrest: Primarily at the G0/G1 or G1 phase.[8][9][10] However, the specific phase of cell cycle arrest can be cell-type dependent.[3]
-
Induction of apoptosis: An increase in the percentage of apoptotic cells.[6][8]
-
Inhibition of PI3K/mTOR signaling: Reduced phosphorylation of key downstream targets such as Akt (Ser473 and Thr308), p70S6K, and S6 ribosomal protein.[1][2][8]
Q3: At what concentration should I use this compound?
The effective concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. Based on studies with the structurally related compound NVP-BEZ235, IC50 values are typically in the low nanomolar range for sensitive cell lines.
Troubleshooting Unexpected Phenotypes
This section addresses common unexpected experimental outcomes and provides a step-by-step guide to investigate their underlying causes.
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause 1: Intrinsic or Acquired Resistance. The cell line may possess inherent resistance mechanisms or may have developed resistance to this compound.
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test this compound on a known sensitive control cell line to ensure the compound is active.
-
Assess Pathway Inhibition: Perform a Western blot to check the phosphorylation status of key pathway components (p-Akt, p-S6K, p-S6) in your cell line after treatment. If the pathway is not inhibited, it could indicate a problem with drug uptake or metabolism.
-
Investigate Resistance Mechanisms:
-
Genetic Alterations: Sequence key genes in the PI3K/mTOR pathway (e.g., PIK3CA, PTEN, AKT1) for mutations that may confer resistance.[5]
-
Compensatory Pathway Activation: Investigate the activation of alternative survival pathways, such as the MAPK/ERK pathway.[11] This can be assessed by Western blot for phosphorylated ERK.
-
Upregulation of Upstream Signaling: Increased activity of receptor tyrosine kinases (RTKs) can drive PI3K signaling and may overcome the inhibitory effects of this compound.[12]
-
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Optimize Drug Concentration: Perform a dose-response experiment with a wider range of concentrations.
-
Increase Treatment Duration: Extend the treatment time (e.g., 48-72 hours) as the cytostatic effects may precede cytotoxicity.
-
Check Cell Culture Conditions: Ensure that the cell density is appropriate and that the media components are not interfering with the drug's activity.
-
-
Issue 2: The observed cell cycle arrest is in a different phase than the expected G0/G1.
-
Possible Cause: Cell-Type Specific Responses. The effect of PI3K/mTOR inhibition on the cell cycle can vary between different cell types. For example, G2/M arrest has been observed in some cell lines treated with NVP-BEZ235.[3]
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Perform cell line authentication to rule out contamination or misidentification.
-
Review Literature for Your Cell Line: Search for studies that have characterized the effects of PI3K/mTOR inhibitors in your specific cell model.
-
Analyze Cell Cycle Regulatory Proteins: Perform a Western blot to assess the levels of key cell cycle proteins such as cyclins (Cyclin A1, Cyclin B1), CDKs, and CDK inhibitors (p21, p27).[1][3] This will help to elucidate the mechanism behind the observed cell cycle arrest.
-
-
Issue 3: No significant induction of apoptosis is observed.
-
Possible Cause 1: The primary effect in your cell line is cytostatic, not cytotoxic. this compound may be causing cell cycle arrest rather than inducing apoptosis.[9][10]
-
Troubleshooting Steps:
-
Confirm Cell Cycle Arrest: Perform cell cycle analysis by flow cytometry.
-
Use Multiple Apoptosis Assays: Confirm the lack of apoptosis using complementary methods, such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis by Western blot.
-
Assess Autophagy: Dual PI3K/mTOR inhibitors can induce autophagy, which can sometimes act as a survival mechanism.[3][7] Monitor autophagy by checking the levels of LC3-II and p62 by Western blot.
-
-
-
Possible Cause 2: Pro-survival signaling is overriding the apoptotic signals.
-
Troubleshooting Steps:
-
Examine Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins by Western blot. An unfavorable ratio of these proteins may prevent apoptosis.
-
Investigate Other Survival Pathways: As mentioned in Issue 1, check for the activation of compensatory survival pathways like MAPK/ERK.
-
-
Data Presentation
Table 1: Summary of Cellular Effects of Dual PI3K/mTOR Inhibition (based on NVP-BEZ235 data)
| Cell Line Type | IC50 (nM) | Primary Effect | Reference |
| Glioma | Low nM range | G1 cell cycle arrest, Autophagy | [7] |
| Burkitt Lymphoma | 50-100 | G0/G1 cell cycle arrest, Apoptosis | [8] |
| Renal Cell Carcinoma | Varies | Reduced proliferation, Apoptosis | [1][13] |
| Breast Cancer | Varies | G1 cell cycle arrest | [9][10] |
| Nephroblastoma | ~100 | G2/M cell cycle arrest, Autophagy | [3] |
| Doxorubicin-Resistant Leukemia (K562/A) | 25-1600 | G0/G1 arrest, Apoptosis | [6] |
Table 2: Effect of Dual PI3K/mTOR Inhibition on Key Signaling Proteins (based on NVP-BEZ235 data)
| Protein | Expected Change in Phosphorylation | Cell Line Examples | Reference |
| Akt (S473) | Decrease | Glioma, Burkitt Lymphoma, RCC | [1][7][8] |
| Akt (T308) | Decrease | Burkitt Lymphoma, RCC | [1][8] |
| mTOR | Decrease | RCC | [13] |
| p70S6K | Decrease | Glioma, Breast Cancer | [7][9][10] |
| S6 Ribosomal Protein | Decrease | Glioma, Burkitt Lymphoma, RCC | [1][7][8] |
| 4E-BP1 | Decrease | RCC | [1] |
Experimental Protocols
Western Blot for PI3K/mTOR Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A workflow for troubleshooting unexpected resistance to this compound.
Caption: A logic diagram for investigating a lack of apoptosis after this compound treatment.
References
- 1. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
Technical Support Center: NVP-DFF332 Animal Model Studies
Welcome to the technical support center for NVP-DFF332. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity when working with the selective HIF-2α inhibitor, this compound, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally administered small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1][2] In many cancer cells, particularly clear cell renal cell carcinoma (ccRCC), HIF-2α is a key oncogenic driver responsible for promoting tumor growth and progression.[3] this compound works by binding to a specific pocket in the PAS-B domain of the HIF-2α protein, which prevents it from forming a heterodimer with its partner protein, HIF-1β (also known as ARNT).[2] This disruption of the HIF-2α/HIF-1β complex inhibits the transcription of downstream target genes involved in angiogenesis, cell proliferation, and metabolism.
Q2: What are the known toxicities of this compound in animal models and humans?
A2: While specific details on the preclinical toxicity profile of this compound are not extensively published, it is known that its development involved overcoming challenges related to preclinical liver toxicity.[4] In a first-in-human Phase 1 clinical trial in patients with advanced ccRCC, this compound was generally well-tolerated.[1][5] The most commonly reported treatment-related adverse events were fatigue, anemia, and hypercholesterolemia, which were mostly mild to moderate in severity (Grade 1-2).[1] A single serious adverse event of Grade 3 hypertension was also reported.[1] Notably, unlike some other HIF-2α inhibitors, no hypoxia was observed in patients treated with this compound.[1][2]
Q3: Are there any known on-target toxicities associated with HIF-2α inhibition?
A3: Yes, some of the observed toxicities are considered "on-target" effects related to the mechanism of action of HIF-2α inhibitors. For example, HIF-2α is involved in regulating erythropoietin (EPO) production, a hormone that stimulates red blood cell formation. Inhibition of HIF-2α can lead to decreased EPO levels, which can result in anemia.[3] This is a known class effect of HIF-2α inhibitors.
Q4: What should I do if I observe unexpected severe toxicity in my animal model?
A4: If you observe unexpected severe toxicity, such as significant weight loss, lethargy, or signs of organ damage, you should first consider the possibility of off-target effects or issues with the formulation or administration of the compound. It is recommended to:
-
Immediately reduce the dose or temporarily halt administration.
-
Collect blood and tissue samples for analysis (see Troubleshooting Guide below).
-
Review your experimental protocol for any potential errors in dosing or animal handling.
-
Consult the literature for known off-target effects of similar chemical scaffolds.
Troubleshooting Guides
Issue 1: Unexpected Liver Toxicity
Question: I am observing elevated liver enzymes (ALT, AST) and/or histopathological evidence of liver damage in my animal models treated with this compound. What are the possible causes and what should I do?
Possible Causes:
-
On-target effects: HIF-2α has been implicated in liver homeostasis, and its inhibition may lead to hepatotoxicity in certain contexts.[6][7]
-
Off-target effects: The compound may be inhibiting other kinases or cellular targets, leading to liver injury.
-
Metabolite-induced toxicity: A metabolite of this compound could be hepatotoxic.
-
Formulation/Vehicle issues: The vehicle used to dissolve this compound may be causing or exacerbating liver toxicity.
-
Underlying animal model susceptibility: The specific strain or genetic background of the animal model may be more susceptible to drug-induced liver injury.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose De-escalation | Reduce the dose of this compound to determine if the toxicity is dose-dependent. |
| 2 | Vehicle Control | Ensure a proper vehicle control group is included to rule out toxicity from the formulation. |
| 3 | Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis | Correlate drug exposure levels with the onset and severity of liver toxicity. |
| 4 | Comprehensive Biomarker Analysis | In addition to ALT/AST, measure other markers of liver function and damage (e.g., bilirubin, alkaline phosphatase, albumin). |
| 5 | Histopathology | Conduct a thorough histopathological examination of the liver to characterize the nature of the injury (e.g., necrosis, steatosis, inflammation). |
| 6 | Investigate Genetic Susceptibility | If using a specific genetically engineered mouse model, consider if the genetic modification could predispose the animals to liver toxicity. |
Issue 2: Anemia
Question: My animals are developing anemia (low red blood cell count, hematocrit, or hemoglobin) after treatment with this compound. Is this expected and how can I manage it?
Possible Causes:
-
On-target inhibition of HIF-2α-mediated erythropoietin (EPO) production: This is the most likely cause and is a known class effect of HIF-2α inhibitors.[3]
Management and Monitoring:
| Step | Action | Rationale |
| 1 | Regular Monitoring | Monitor complete blood counts (CBCs) regularly (e.g., weekly) to track the progression of anemia. |
| 2 | Erythropoietin (EPO) Level Measurement | Measure plasma EPO levels to confirm on-target effect. A decrease in EPO would be expected. |
| 3 | Supportive Care | In cases of severe anemia, supportive care such as blood transfusions may be considered, though this can complicate experimental endpoints. |
| 4 | Dose Adjustment | If anemia is severe and impacting the health of the animals, consider a dose reduction. |
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events for this compound in a Phase 1 Clinical Trial
| Adverse Event | Grade 1-2 Frequency | Grade 3 Frequency | Grade 4 Frequency |
| Fatigue | High | Low | None Reported |
| Anemia | High | Low | None Reported |
| Hypercholesterolemia | Moderate | Low | None Reported |
| Dyspnea | Low | None Reported | None Reported |
| Hypertension | Low | One patient | None Reported |
Note: This table is a qualitative summary based on publicly available clinical trial data.[1]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodent Models
1. Formulation Preparation:
- This compound is a small molecule that may require a specific vehicle for oral administration. A common starting point for poorly soluble compounds is a formulation in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
- Prepare the formulation fresh daily to ensure stability.
- Vortex or sonicate the mixture to ensure a homogenous suspension.
2. Dosing Procedure (Oral Gavage):
- Accurately weigh each animal before dosing to calculate the precise volume to be administered.
- Use an appropriately sized gavage needle (e.g., 20-22 gauge for mice) with a ball tip to minimize the risk of esophageal injury.
- Gently restrain the animal and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
- Administer the vehicle alone to the control group using the same procedure.
Protocol 2: Monitoring for Toxicity in Animal Models
1. Clinical Observations:
- Observe animals daily for any clinical signs of toxicity, including changes in weight, activity level, posture, and grooming habits.
- Record food and water consumption if possible.
2. Body Weight Measurement:
- Measure and record the body weight of each animal at least twice a week. Significant weight loss (>15-20%) is a common endpoint for humane intervention.
3. Blood Collection and Analysis:
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the study.
- Perform a complete blood count (CBC) to monitor for anemia and other hematological changes.
- Perform a serum chemistry panel to assess liver function (ALT, AST, bilirubin, ALP), kidney function (BUN, creatinine), and other metabolic parameters.
4. Terminal Procedures:
- At the end of the study, collect terminal blood samples and perform a necropsy.
- Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and fix them in 10% neutral buffered formalin for histopathological analysis.
Mandatory Visualizations
Caption: HIF-2α Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Toxicity Monitoring.
References
- 1. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. drughunter.com [drughunter.com]
- 5. urologytimes.com [urologytimes.com]
- 6. Hepatic hypoxia-inducible factors inhibit PPARα expression to exacerbate acetaminophen induced oxidative stress and hepatotoxicity [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor-2α Promotes Liver Fibrosis by Inducing Hepatocellular Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to the HIF-2α Inhibitors NVP-DFF332 and Belzutifan
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the preclinical profiles of two prominent HIF-2α inhibitors: NVP-DFF332 and belzutifan (B610325). This objective analysis, supported by experimental data, aims to inform research and development decisions in the pursuit of novel cancer therapeutics.
Both this compound and the FDA-approved drug belzutifan target the hypoxia-inducible factor 2α (HIF-2α), a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other malignancies. Their mechanism of action involves disrupting the protein-protein interaction between HIF-2α and its binding partner ARNT (also known as HIF-1β), thereby inhibiting the transcription of genes crucial for tumor growth, proliferation, and angiogenesis. This guide delves into the available preclinical data to draw a comparative landscape of their performance.
In Vitro Potency: A Head-to-Head Look at HIF-2α Inhibition
The in vitro potency of this compound and belzutifan has been characterized through various biochemical and cell-based assays. This compound has demonstrated potent inhibition of HIF-2α, with IC50 values of 9 nM in a Scintillation Proximity Assay (SPA), 37 nM in an iScript assay, and 246 nM in a Hypoxia Response Element (HRE) reporter gene assay[1].
Belzutifan has also shown potent in vitro activity. In a time-resolved fluorescence energy transfer (TR-FRET) based binding assay, it disrupted the dimerization of HIF-2α and ARNT with a Ki value in the range of 20-23 nM[2][3]. Furthermore, in a 786-O ccRCC cell line stably transfected with an HRE luciferase reporter, belzutifan inhibited the transcriptional activity of HIF-2α with an IC50 value of 17 nM[2][3].
Table 1: In Vitro Potency of this compound and Belzutifan
| Compound | Assay Type | Target/Cell Line | Endpoint | Value (nM) |
| This compound | HIF2α SPA | Biochemical | IC50 | 9 |
| HIF2α iScript | Biochemical | IC50 | 37 | |
| HIF2α HRE RGA | Cell-based | IC50 | 246 | |
| Belzutifan | TR-FRET | Biochemical | Ki | 20-23 |
| HRE Luciferase Reporter | 786-O cells | IC50 | 17 |
In Vivo Efficacy: Performance in Preclinical Tumor Models
Both this compound and belzutifan have demonstrated significant dose-dependent antitumor activity in preclinical xenograft models of clear cell renal cell carcinoma.
For this compound, studies have shown that it elicits significant antitumor activity in VHL-deficient ccRCC patient-derived xenograft mouse models. Oral administration of this compound at 30 mg/kg daily for 21 days resulted in tumor growth inhibition in mice.
Belzutifan has also shown robust in vivo efficacy. It is reported to be approximately ten-fold more potent than its predecessor, MK-3795, in mouse xenograft models. In preclinical models of renal cell carcinoma, a predecessor to belzutifan, PT2385, showed greater antitumor activity compared to the tyrosine kinase inhibitor sunitinib. While specific tumor growth inhibition percentages for belzutifan at defined doses are not consistently reported in publicly available literature, it is established to exhibit robust tumor growth inhibition in VHL-deficient ccRCC xenografts. One study mentioned that a combination of belzutifan (1 mg/kg) with another agent yielded 90% tumor growth inhibition in A-498 and 786-O RCC xenografts.
Due to the limited availability of direct head-to-head in vivo studies in the public domain, a definitive quantitative comparison of the in vivo efficacy of this compound and belzutifan remains challenging.
Experimental Protocols
To provide a comprehensive understanding of the preclinical evaluation of these compounds, detailed methodologies for key experiments are outlined below.
In Vitro HIF-2α Dimerization Assay (TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
-
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) measures the proximity of two molecules. Recombinant HIF-2α and ARNT proteins are labeled with a donor (e.g., terbium-cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, energy is transferred from the donor to the acceptor, generating a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., belzutifan) in DMSO.
-
In a low-volume 384-well plate, add the assay buffer.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells.
-
Add the HIF-2α-donor and ARNT-acceptor protein solutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for protein binding and inhibition.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths to determine the FRET ratio.
-
Calculate the Ki value from the dose-response curve.
-
Hypoxia Response Element (HRE) Luciferase Reporter Gene Assay
This cell-based assay measures the functional inhibition of HIF-2α transcriptional activity.
-
Principle: A ccRCC cell line (e.g., 786-O), which has a dysfunctional VHL protein and thus high levels of HIF-2α, is engineered to express a luciferase reporter gene under the control of a promoter containing HREs. The binding of the HIF-2α/ARNT dimer to these HREs drives luciferase expression. An inhibitor of HIF-2α will reduce luciferase activity.
-
Protocol:
-
Seed 786-O cells stably transfected with the HRE-luciferase reporter construct in a multi-well plate.
-
After cell attachment, treat the cells with serial dilutions of the test compound or vehicle (DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Principle: Human ccRCC cells (e.g., A-498 or 786-O) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Cell Culture: Culture human ccRCC cells (e.g., A-498 or 786-O) in appropriate media.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) mixed with a basement membrane matrix (e.g., Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound or belzutifan) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of HIF-2α Inhibitors: NVP-DFF332 and PT2385
In the landscape of targeted therapies for clear cell renal cell carcinoma (ccRCC), the inhibition of the hypoxia-inducible factor-2α (HIF-2α) has emerged as a pivotal strategy. This guide provides a detailed comparison of two pioneering oral HIF-2α inhibitors, NVP-DFF332 (developed by Novartis) and PT2385 (developed by Peloton Therapeutics), based on available preclinical and clinical data. Both agents function as allosteric inhibitors, preventing the crucial heterodimerization of HIF-2α with its partner, ARNT/HIF-1β, thereby impeding the transcription of genes vital for tumor growth, proliferation, and angiogenesis.[1][2][3]
Mechanism of Action: Targeting the HIF-2α Pathway
In the majority of ccRCC cases, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α.[4][5] This constitutively active HIF-2α then dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), also known as HIF-1β, and translocates to the nucleus. This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their expression. These genes, including VEGF, PDGF, and cyclin D1, are critical for tumor angiogenesis, cell growth, and proliferation.
Both this compound and PT2385 are designed to bind to a specific pocket within the PAS-B domain of the HIF-2α subunit. This binding induces a conformational change that prevents its heterodimerization with ARNT, thus blocking the entire downstream signaling cascade.
Comparative Efficacy
Clinical Efficacy of this compound
The data for this compound comes from a first-in-human, Phase 1 dose-escalation study in heavily pretreated patients with advanced ccRCC.
| Metric | This compound (Phase 1) |
| Number of Patients | 40 |
| Partial Response (PR) | 5% (2 patients) |
| Stable Disease (SD) | 47.5% (19 patients) |
| Disease Control Rate (DCR) | 52.5% |
| Median Duration of Exposure | 17.9 weeks |
Note: The study was halted before an optimal dose could be determined, potentially impacting the observed efficacy.
Clinical Efficacy of PT2385
PT2385 was the first HIF-2α inhibitor to be evaluated in clinical trials. Data is from a Phase 1 dose-escalation study in patients with previously treated advanced ccRCC. It's important to note that PT2385's development led to a more potent second-generation inhibitor, belzutifan (B610325) (PT2977/MK-6482), which has since gained FDA approval.
| Metric | PT2385 (Phase 1) |
| Number of Patients | 51 |
| Complete Response (CR) | 2% (1 patient) |
| Partial Response (PR) | 12% (6 patients) |
| Stable Disease (SD) | 52% (26 patients) |
| Disease Control Rate (DCR) | 66% |
| Patients with SD or better for ≥ 4 months | 42% |
Experimental Protocols
This compound: Phase 1 Clinical Trial (NCT04895748)
-
Study Design : A first-in-human, open-label, multicenter, Phase 1 dose-escalation study.
-
Patient Population : Adult patients with histologically confirmed unresectable, locally advanced, or metastatic ccRCC who had progressed after standard of care, including a PD-1/PD-L1 checkpoint inhibitor and a VEGF-targeted therapy.
-
Treatment Regimen : Patients received DFF332 monotherapy in a dose-escalation schedule, with doses administered either weekly (50 mg, 100 mg) or daily (25 mg, 50 mg, 100 mg, 150 mg).
-
Primary Objectives : To assess the safety and tolerability of DFF332 and determine the maximum tolerated dose (MTD) and/or recommended dose for expansion.
-
Secondary Objectives : To evaluate the preliminary antitumor activity, pharmacokinetics, and pharmacodynamics of DFF332.
PT2385: Phase 1 Clinical Trial
-
Study Design : A first-in-human, Phase 1 dose-escalation and expansion trial.
-
Patient Population : Patients with advanced ccRCC who had been previously treated with one or more VEGF inhibitors.
-
Treatment Regimen : Oral administration of PT2385.
-
Primary Objectives : To determine the recommended Phase 2 dose and evaluate the safety, pharmacokinetics, and pharmacodynamics of PT2385.
-
Secondary Objectives : To assess the preliminary efficacy of PT2385.
-
Preclinical Foundation : The clinical trial was supported by preclinical studies using ccRCC xenograft models. In these models, PT2385 demonstrated the ability to inhibit HIF-2α target gene expression, decrease circulating VEGF-A, increase tumor cell apoptosis, and cause tumor regression. Notably, in a patient-derived xenograft (PDX) model from a tumor refractory to sunitinib (B231) and everolimus, PT2385 treatment completely inhibited tumor growth.
Conclusion
Both this compound and PT2385 have demonstrated clinical activity as selective inhibitors of HIF-2α in patients with advanced clear cell renal cell carcinoma. Based on the available Phase 1 data, PT2385 showed a slightly higher disease control rate (66% vs 52.5%) and objective response rate (14% CR+PR vs 5% PR) compared to this compound. However, this comparison must be interpreted with caution, as the development of this compound was halted prematurely, preventing a full evaluation of its potential at an optimized dose. The clinical journey of PT2385 ultimately led to the development and approval of the more potent, second-generation inhibitor belzutifan, validating HIF-2α as a critical therapeutic target in ccRCC. The research on both molecules provides valuable insights for drug development professionals in the field of oncology, highlighting the promise and challenges of targeting historically "undruggable" transcription factors.
References
- 1. Facebook [cancer.gov]
- 2. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of NVP-DFF332: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NVP-DFF322, a selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), with other notable alternatives. It includes supporting experimental data and detailed methodologies for key validation assays to facilitate informed decisions in research and drug development.
Executive Summary
NVP-DFF332 is a potent and selective inhibitor of HIF-2α, a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC).[1][2] Validation of its on-target effects is crucial to ensure that its biological activity is directly attributable to the inhibition of HIF-2α. This guide outlines biochemical and cellular approaches to confirm target engagement and downstream pharmacological effects, comparing this compound primarily with belzutifan, the first FDA-approved HIF-2α inhibitor.
Quantitative Comparison of HIF-2α Inhibitors
The following table summarizes the biochemical potency and binding affinity of this compound and its key comparators. Lower IC50 and Kd values indicate higher potency and stronger binding affinity, respectively.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | HIF-2α | Scintillation Proximity Assay (SPA) | 9 nM (IC50) | [3] |
| HIF-2α | iScript™ Assay | 37 nM (IC50) | [3] | |
| HIF-2α | HRE Reporter Gene Assay (RGA) | 246 nM (IC50) | [3] | |
| Belzutifan (MK-6482) | HIF-2α | Isothermal Titration Calorimetry (ITC) | 16 ± 4.7 nM (Kd) | |
| HIF-2α | TR-FRET Dimerization Assay | 20 nM (Ki) | ||
| HIF-2α | Luciferase Reporter Assay | 17 nM (IC50) | ||
| PT2385 | HIF-2α | Isothermal Titration Calorimetry (ITC) | 10 ± 4.9 nM (Kd) |
Signaling Pathway and Mechanism of Action
HIF-2α is a transcription factor that, under hypoxic conditions or due to genetic mutations (e.g., in the von Hippel-Lindau (VHL) gene), dimerizes with HIF-1β (also known as ARNT). This complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism. This compound and its alternatives are allosteric inhibitors that bind to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT and thereby inhibiting the transcription of its target genes.
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound involves a multi-faceted approach, combining biochemical assays to determine direct binding and cellular assays to confirm target engagement and downstream effects in a physiological context.
Biochemical Assay: TR-FRET for HIF-2α/ARNT Dimerization
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between HIF-2α and its binding partner ARNT.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A lanthanide donor fluorophore (e.g., Europium) is conjugated to one binding partner (e.g., anti-GST antibody binding a GST-tagged HIF-2α) and an acceptor fluorophore is conjugated to the other (e.g., anti-His antibody binding a His-tagged ARNT). When the two proteins dimerize, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, resulting in a detectable acceptor emission. An inhibitor that disrupts this dimerization will lead to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Recombinant GST-tagged HIF-2α and His-tagged ARNT proteins.
-
Europium-labeled anti-GST antibody (donor).
-
Acceptor-labeled anti-His antibody.
-
Assay buffer.
-
This compound and control compounds serially diluted.
-
-
Assay Procedure:
-
Add HIF-2α and ARNT proteins to a microplate.
-
Add the test compounds (including this compound) at various concentrations.
-
Incubate to allow for binding.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Luciferase Reporter Gene Assay
This assay measures the functional consequence of HIF-2α inhibition by quantifying the transcriptional activity from a hypoxia-responsive promoter.
Principle: A reporter vector is constructed containing a firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). This vector is transfected into a suitable cell line. When HIF-2α is active, it binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of HIF-2α. An inhibitor like this compound will reduce luciferase expression. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., 786-O, a VHL-deficient ccRCC cell line with constitutively active HIF-2α).
-
Co-transfect the cells with the HRE-firefly luciferase reporter vector and a constitutive Renilla luciferase control vector.
-
-
Compound Treatment:
-
Plate the transfected cells and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate for a sufficient period to allow for changes in gene expression (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the luciferase enzymes.
-
Measure firefly luciferase activity by adding its substrate and quantifying the luminescence.
-
Quench the firefly luciferase reaction and add the Renilla luciferase substrate to measure its activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Cellular Assay: Pharmacodynamic Biomarker Analysis (Erythropoietin - EPO)
This method validates on-target activity by measuring the modulation of a known downstream target gene of HIF-2α.
Principle: Erythropoietin (EPO) is a well-established target gene of HIF-2α. Inhibition of HIF-2α is expected to lead to a decrease in EPO gene expression and protein levels. Clinical data from a Phase 1 trial of this compound has shown a dose-dependent reduction in plasma EPO levels in patients with ccRCC, confirming on-target engagement in a clinical setting.
Methodology (Clinical Setting):
-
Patient Cohort:
-
Patients with advanced clear cell renal cell carcinoma.
-
-
Dosing and Sampling:
-
Administer this compound at various dose levels (e.g., 50 mg, 100 mg, 150 mg daily).
-
Collect plasma samples at baseline and at specified time points after drug administration (e.g., day 8).
-
-
EPO Measurement:
-
Quantify plasma EPO levels using a validated immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage change in EPO levels from baseline for each dose group.
-
A dose-dependent reduction in EPO levels indicates on-target pharmacodynamic activity. For example, daily doses of 50 mg, 100 mg, and 150 mg of this compound resulted in a 27% to 51% reduction in EPO levels by day 8 in a phase 1 study.
-
Conclusion
The validation of this compound's on-target effects relies on a combination of biochemical and cellular assays. The data presented demonstrates that this compound is a potent inhibitor of HIF-2α, comparable to other inhibitors in its class like belzutifan. The provided experimental protocols offer a framework for researchers to independently verify target engagement and downstream pharmacological consequences. The confirmation of on-target activity, particularly through the modulation of pharmacodynamic biomarkers like EPO in clinical settings, provides strong evidence for the mechanism of action of this compound. This comprehensive approach to target validation is essential for the continued development and application of selective HIF-2α inhibitors in oncology.
References
A Head-to-Head Comparison of HIF-2α Inhibitors in Clear Cell Renal Cell Carcinoma (ccRCC) Cells
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for clear cell renal cell carcinoma (ccRCC) is rapidly evolving, with a significant focus on the inhibition of hypoxia-inducible factor 2α (HIF-2α). The inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of ccRCC, leads to the stabilization and accumulation of HIF-2α, which in turn drives the transcription of genes essential for tumor growth, proliferation, and angiogenesis.[1][2][3] This guide provides a head-to-head comparison of key HIF-2α inhibitors, summarizing their performance based on available preclinical and clinical data to inform research and drug development efforts.
Mechanism of Action: Disrupting the HIF-2α/HIF-1β Dimerization
Under normal oxygen conditions, the VHL protein (pVHL) targets the HIF-2α subunit for proteasomal degradation. In VHL-deficient ccRCC, this regulation is lost, leading to the accumulation of HIF-2α. The active transcription complex is formed when HIF-2α heterodimerizes with HIF-1β (also known as ARNT).[1][3] Small molecule inhibitors of HIF-2α are designed to bind to a pocket within the PAS-B domain of the HIF-2α subunit, inducing conformational changes that prevent its dimerization with HIF-1β.[2][4] This blockade of the HIF-2α/HIF-1β complex formation inhibits the transcription of downstream target genes, thereby exerting anti-tumor effects.
Comparative Efficacy of HIF-2α Inhibitors
This section presents a comparative overview of the available quantitative data for various HIF-2α inhibitors.
Preclinical Performance in ccRCC Cells
Direct head-to-head preclinical comparisons of the latest generation of HIF-2α inhibitors are not extensively available in peer-reviewed literature. However, data for the pioneering compounds, PT2385 and its successor belzutifan (B610325), provide a clear benchmark. Belzutifan was developed as a more potent and selective second-generation inhibitor to overcome the pharmacokinetic limitations of PT2385.[2][4]
| Inhibitor | Target Binding (KD, nM) | Dimerization Inhibition (Ki, nM) | Transcriptional Inhibition (IC50, nM) | Key Findings |
| PT2385 | 10 ± 4.9 | Not Reported | Not Reported | First-in-class inhibitor with demonstrated preclinical and early clinical activity.[2][4] |
| Belzutifan (MK-6482/PT2977) | 16 ± 4.7 | 20 | 17 | More potent and selective with an improved pharmacokinetic profile compared to PT2385.[2][4] |
| Casdatifan (AB521) | Not Reported | Not Reported | Not Reported | Preclinical data suggests potent and selective inhibition of HIF-2α-mediated transcription. |
| DFF332 | Not Reported | Not Reported | Not Reported | Showed dose-dependent antitumor efficacy in preclinical models of ccRCC. |
| NKT2152 | Not Reported | Not Reported | Not Reported | A potent and selective HIF-2α inhibitor optimized for enhanced pharmacokinetic exposure. |
Note: Direct comparative in vitro data for casdatifan, DFF332, and NKT2152 against belzutifan from the same experimental settings are not yet publicly available.
Clinical Performance Overview in Advanced ccRCC
The clinical development of HIF-2α inhibitors has shown promising results in heavily pretreated ccRCC patients.
| Inhibitor | Phase of Development | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| PT2385 | Phase I | 14% | Anemia, peripheral edema, fatigue. |
| Belzutifan (MK-6482/PT2977) | Approved | 25% (monotherapy, LITESPARK-001)[2] | Anemia (27%), hypoxia (16%).[2] |
| Casdatifan (AB521) | Phase I/II | 25-33% (monotherapy, dose-dependent) | Anemia, hypoxia. |
| DFF332 | Phase I | 5% | Hypertension (in one patient). |
| NKT2152 | Phase I/II | 20% (all-comers), 26.3% (dose-escalation) | Anemia, fatigue, hypoxia. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key in vitro assays used to characterize HIF-2α inhibitors.
Cell Viability Assay
This assay determines the effect of HIF-2α inhibitors on the proliferation and survival of ccRCC cells.
Protocol:
-
Cell Culture: Culture VHL-null ccRCC cell lines (e.g., 786-O, A498) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the HIF-2α inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., <0.1%). Replace the culture medium with the drug-containing medium.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
HIF-2α Target Gene Expression Analysis (RT-qPCR)
This assay quantifies the effect of HIF-2α inhibitors on the transcription of downstream target genes.
Protocol:
-
Cell Treatment: Seed ccRCC cells in 6-well plates and treat with various concentrations of the HIF-2α inhibitor for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in gene expression in inhibitor-treated cells compared to vehicle-treated cells.
HIF-2α/HIF-1β Dimerization Assay (e.g., TR-FRET)
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between HIF-2α and HIF-1β.
Protocol:
-
Reagents: Use purified, tagged recombinant HIF-2α (e.g., GST-tagged) and HIF-1β (e.g., His-tagged) proteins. Utilize antibodies conjugated to a FRET donor (e.g., Europium) and a FRET acceptor (e.g., allophycocyanin) that specifically bind to the tags.
-
Assay Setup: In a microplate, combine the recombinant proteins, the FRET-labeled antibodies, and varying concentrations of the HIF-2α inhibitor.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. A high FRET signal indicates proximity of the donor and acceptor, meaning dimerization has occurred. A decrease in the FRET signal indicates inhibition of dimerization.
-
Data Analysis: Plot the FRET signal against the inhibitor concentration to determine the Ki or IC₅₀ for dimerization inhibition.
Conclusion
The development of HIF-2α inhibitors represents a significant advancement in the targeted therapy of ccRCC. Belzutifan has established a new standard of care, demonstrating the clinical validity of this therapeutic approach. The next wave of inhibitors, including casdatifan, DFF332, and NKT2152, shows promise in early clinical trials. As more preclinical and comparative clinical data become available, a clearer picture of their relative performance and potential for combination therapies will emerge, further refining the treatment strategies for patients with advanced ccRCC. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and future HIF-2α inhibitors.
References
NVP-DFF332: A Comparative Analysis of a Novel HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of cellular responses to low oxygen levels and a key therapeutic target in various diseases, including cancer and anemia. The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT). The stability of the α-subunits is primarily controlled by prolyl hydroxylase domain (PHD) enzymes. This has led to the development of two main classes of HIF inhibitors: PHD inhibitors that stabilize HIF-α subunits and direct inhibitors that block the activity of a specific HIF-α isoform.
NVP-DFF332 is a novel, orally administered allosteric inhibitor of HIF-2α.[1] It has been investigated in clinical trials for the treatment of advanced clear cell renal cell carcinoma (ccRCC), a cancer where HIF-2α is a known oncogenic driver.[2] This guide provides a comparative analysis of this compound's specificity and mechanism of action against other HIF inhibitors, supported by available experimental data.
Mechanism of Action: HIF-2α Dimerization Inhibition
This compound belongs to a class of HIF-2α inhibitors that function by binding to a pocket in the PAS-B domain of the HIF-2α protein. This binding induces a conformational change that prevents the heterodimerization of HIF-2α with its partner ARNT.[3] This disruption is essential, as the HIF-2α/ARNT dimer is the active form that binds to hypoxia-response elements (HREs) in the DNA to initiate the transcription of target genes. By preventing this dimerization, this compound and similar inhibitors effectively block the downstream signaling of HIF-2α.
This mechanism is distinct from that of PHD inhibitors, which act upstream by preventing the degradation of HIF-α subunits, leading to the accumulation and activity of both HIF-1α and HIF-2α.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the HIF signaling pathway and the distinct points of intervention for HIF-2α dimerization inhibitors and PHD inhibitors.
Caption: HIF pathway showing PHD-mediated degradation in normoxia and dimerization in hypoxia, with intervention points for PHD and HIF-2α inhibitors.
Quantitative Comparison of HIF Inhibitor Specificity
The following tables summarize the inhibitory activities of this compound and other selected HIF inhibitors. Table 1 focuses on the direct HIF-2α inhibitors, while Table 2 details the activity of PHD inhibitors against the different PHD isoforms.
Table 1: Specificity of Direct HIF-2α Inhibitors
| Compound | Target | Assay Type | IC50 / Kd / Ki (nM) | Selectivity Notes |
| This compound | HIF-2α | SPA | 9 | Selective for HIF-2α. |
| HIF-2α | iScript | 37 | ||
| HIF-2α | HRE RGA | 246 | ||
| Belzutifan (B610325) (MK-6482) | HIF-2α | HRE Luciferase Assay | 17[4] | Highly selective for HIF-2α over HIF-1α. |
| HIF-2α/ARNT Dimerization | TR-FRET | Ki = 20[4] | ||
| HIF-2α PAS-B | ITC | Kd = 16[5] | ||
| PT2385 | HIF-2α | HRE Luciferase Assay | 27[6] | Highly selective; no effect on HIF-1α/ARNT heterodimer.[3] |
| HIF-2α/ARNT Dimerization | TR-FRET | Ki = 148[7] | ||
| HIF-2α PAS-B | ITC | Kd = 10[5] |
SPA: Scintillation Proximity Assay; iScript: Reverse Transcription Assay; HRE RGA: Hypoxia Response Element Reporter Gene Assay; TR-FRET: Time-Resolved Fluorescence Energy Transfer; ITC: Isothermal Titration Calorimetry.
Table 2: Specificity of PHD Inhibitors (HIF Stabilizers)
| Compound | Target | IC50 (nM) | Selectivity Notes |
| Vadadustat (AKB-6548) | PHD1 | 15.36[8] | Equipotent inhibitor of PHD1, PHD2, and PHD3.[9] |
| PHD2 | 11.83[8] | ||
| PHD3 | 7.63[8] | ||
| Roxadustat (FG-4592) | PHD1 | 160 | Potent inhibitor of all three PHD isoforms. |
| PHD2 | 130 | Very weak FIH inhibition (IC50 >150 µM).[10] | |
| PHD3 | 200 | ||
| Daprodustat (GSK1278863) | PHD1 | 21 | Low nanomolar inhibitor of PHDs 1-3.[11][12] |
| PHD2 | 16 | ||
| PHD3 | 33 | ||
| Molidustat (BAY 85-3934) | PHD2 | 7[13] | Potent inhibitor of PHD2. Weakly inhibits FIH (IC50 = 66 µM).[14] |
Detailed Experimental Protocols
The specificity and potency of HIF inhibitors are determined through a variety of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
HIF-2α/ARNT Heterodimerization Assay (TR-FRET)
This biochemical assay quantifies the ability of a compound to disrupt the protein-protein interaction between HIF-2α and its dimerization partner, ARNT.
Objective: To measure the inhibitory constant (Ki) or IC50 of a test compound on HIF-2α/ARNT dimerization.
Experimental Workflow:
Caption: Workflow for a TR-FRET based HIF-2α/ARNT dimerization assay.
Methodology:
-
Protein Expression and Purification: Recombinant human HIF-2α (e.g., PAS-B domain) with a His-tag and ARNT (e.g., PAS-B domain) with a GST-tag are expressed in E. coli and purified.
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) to create a range of concentrations.
-
Assay Reaction: The tagged HIF-2α and ARNT proteins are incubated in a microplate with the various concentrations of the test compound for a defined period (e.g., 60 minutes) at room temperature to allow for binding and potential disruption of dimerization.
-
Antibody Addition: Europium (Eu)-labeled anti-GST antibody (FRET donor) and Allophycocyanin (APC)-labeled anti-His antibody (FRET acceptor) are added to the wells and incubated (e.g., 60 minutes) in the dark.
-
Signal Detection: The plate is read using a time-resolved fluorescence plate reader. The Eu donor is excited, and if the proteins are in close proximity (dimerized), energy is transferred to the APC acceptor, which then emits light at a different wavelength.
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. A decrease in this ratio indicates inhibition of dimerization. The data is plotted against the compound concentration to determine the IC50 or Ki value.[15] To determine specificity, a parallel assay can be run using His-tagged HIF-1α.[15]
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the HIF pathway.
Objective: To determine the functional potency (IC50) of a HIF inhibitor in a cellular context.
Experimental Workflow:
Caption: Workflow for an HRE-luciferase reporter gene assay to measure HIF activity.
Methodology:
-
Cell Line and Transfection: A suitable cell line, often a VHL-deficient ccRCC line like 786-O where HIF-2α is constitutively stable, is transiently or stably transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of an HRE.
-
Cell Plating and Treatment: The transfected cells are seeded into a multi-well plate. After adherence, the cells are treated with a serial dilution of the test inhibitor.
-
HIF Pathway Induction: For non-VHL-deficient cell lines, the HIF pathway is induced by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by adding a chemical inducer (e.g., dimethyloxalylglycine, DMOG) for a set period (e.g., 16-24 hours). This step is often unnecessary in VHL-deficient cells.
-
Cell Lysis and Luminescence Measurement: The cells are washed and then lysed. A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured with a luminometer.
-
Data Analysis: The luminescence signal is often normalized to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay) to account for any cytotoxic effects of the compound. The normalized signal is plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration at which the inhibitor reduces the HRE-driven reporter activity by 50%.[4][6]
Conclusion
This compound is a potent and selective inhibitor of HIF-2α that operates by allosterically preventing the crucial heterodimerization step with ARNT. This mechanism of action is shared with other clinical-stage inhibitors like Belzutifan and PT2385 and is fundamentally different from the upstream stabilization of HIF-α by PHD inhibitors. The high selectivity for HIF-2α over HIF-1α is a key characteristic of this class of drugs, which may offer a more targeted therapeutic approach compared to the broader activity of PHD inhibitors.[3][16][17] The choice between a direct HIF-2α inhibitor and a PHD inhibitor will depend on the specific disease context and the desired therapeutic outcome, making a thorough understanding of their comparative specificities and mechanisms essential for researchers and clinicians in the field.
References
- 1. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.akebia.com [ir.akebia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contrasting properties of hypoxia-inducible factor 1 (HIF-1) and HIF-2 in von Hippel-Lindau-associated renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination of NVP-BEJ235 with Immunotherapy: A Comparative Guide to Synergistic Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy is a promising frontier in oncology. This guide provides a comprehensive comparison of the synergistic effects of NVP-BEJ235, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, with immunotherapy. By objectively presenting experimental data, this document serves as a resource for researchers and drug development professionals exploring novel combination strategies to enhance anti-tumor immunity.
NVP-BEJ235: A Dual PI3K/mTOR Inhibitor
NVP-BEJ235 is an orally bioavailable imidazo[4,5-c]quinoline derivative that potently and selectively inhibits PI3K and mTOR kinase activity by binding to their ATP-binding sites.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] By simultaneously targeting two key nodes in this pathway, NVP-BEJ235 has demonstrated potent in vivo anti-tumor activity and has been investigated in combination with other anti-cancer agents.[1]
The Rationale for Combining NVP-BEJ235 with Immunotherapy
The tumor microenvironment (TME) plays a pivotal role in cancer progression and response to therapy. The PI3K/AKT/mTOR pathway is intricately linked to the regulation of the TME, influencing the function of various immune cells.[[“]] Inhibition of this pathway can modulate the TME from an immunosuppressive to an immune-supportive state, thereby enhancing the efficacy of immunotherapies such as immune checkpoint inhibitors (ICIs).
Key immunomodulatory effects of PI3K/mTOR inhibition include:
-
Reduction of Immunosuppressive Cells: PI3K/mTOR inhibitors can decrease the abundance and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor, both of which are potent suppressors of anti-tumor immunity.
-
Enhancement of Effector T-cell Function: By modulating the TME, these inhibitors can promote the infiltration and activation of cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity.
-
Modulation of Cytokine Profile: PI3K/mTOR inhibition can alter the balance of cytokines in the TME, decreasing immunosuppressive cytokines like IL-10 and TGF-β, and potentially increasing pro-inflammatory cytokines that support an anti-tumor response.
Synergistic Effects of NVP-BEJ235 with a PD-1/PD-L1 Inhibitor: Preclinical Evidence
A key study investigated the synergistic effects of BEZ235 (NVP-BEJ235) in combination with BMS-1166, a PD-1/PD-L1 inhibitor, in colorectal cancer (CRC) cell lines. The combination therapy demonstrated a significant enhancement of anti-tumor activity compared to either agent alone.
Quantitative Data Summary
| Cell Line | Treatment | Inhibition of Cell Proliferation (IC50, µM) | Inhibition of Cell Migration (% of control) | Apoptosis (% of cells) |
| SW480 | BMS-1166 | ~1.5 | ~50% | ~10% |
| BEZ235 | ~0.8 | ~40% | ~15% | |
| BEZ235 + BMS-1166 | ~0.4 | ~20% | ~30% | |
| SW480R (BMS-1166 Resistant) | BMS-1166 | >10 | ~80% | <5% |
| BEZ235 | ~1.2 | ~50% | ~10% | |
| BEZ235 + BMS-1166 | ~0.6 | ~30% | ~25% |
Data are approximated from the published study for illustrative purposes.
Signaling Pathway Modulation
The synergistic effect of the combination was attributed to the dual blockade of the PI3K/mTOR and MAPK signaling pathways. Western blot analysis revealed that the combination of BEZ235 and BMS-1166 led to a more profound suppression of key signaling proteins compared to single-agent treatment.
Comparison with Other PI3K/mTOR Inhibitors in Combination with Immunotherapy
While direct in vivo data for NVP-BEJ235 with immunotherapy is emerging, studies on other PI3K/mTOR inhibitors provide valuable comparative insights.
| Inhibitor | Target | Combination Immunotherapy | Cancer Model | Key Findings |
| NVP-BEJ235 | Pan-PI3K, mTOR | PD-1/PD-L1 inhibitor (BMS-1166) | Colorectal Cancer (in vitro) | Synergistic inhibition of proliferation and migration; enhanced apoptosis. |
| Gedatolisib | Pan-PI3K, mTOR | Anti-PD-1 + Anti-CTLA-4 | Breast Cancer (in vivo) | Significant tumor growth inhibition; induced durable dendritic cell, CD8+ T-cell, and NK-cell responses. |
| Copanlisib | Pan-PI3K (predominantly α/δ) | Nivolumab (anti-PD-1) | Solid Tumors (Phase Ib) | Well-tolerated with preliminary anti-tumor effect; decreased circulating myeloid-derived suppressor cells. |
Experimental Protocols
In Vivo Tumor Model for Synergy Assessment
This protocol outlines a general framework for evaluating the synergistic anti-tumor activity of NVP-BEJ235 and an immune checkpoint inhibitor in a syngeneic mouse model.
1. Cell Culture and Implantation:
-
Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6 mice) in appropriate media.
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompetent mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: NVP-BEJ235
-
Group 3: Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Group 4: NVP-BEJ235 + immune checkpoint inhibitor
-
3. Treatment Administration:
-
Administer NVP-BEJ235 orally at a predetermined dose and schedule (e.g., daily).
-
Administer the immune checkpoint inhibitor intraperitoneally at a specified dose and schedule (e.g., every 3-4 days).
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize mice and harvest tumors for further analysis, including:
-
Immunophenotyping: Analyze immune cell populations (CD8+ T cells, Tregs, MDSCs) by flow cytometry.
-
Western Blotting: Assess the phosphorylation status of key proteins in the PI3K/mTOR and MAPK pathways.
-
Flow Cytometry for Tumor-Infiltrating Immune Cells
This protocol provides a general method for analyzing the composition of immune cells within the tumor microenvironment.
-
Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumor tissue to obtain a single-cell suspension.
-
Cell Staining:
-
Incubate the single-cell suspension with a cocktail of fluorescently-conjugated antibodies targeting surface markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for myeloid cells).
-
For intracellular markers like FoxP3 (for Tregs), perform a fixation and permeabilization step before adding the specific antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor.
Western Blot for Signaling Pathway Analysis
This protocol details the steps for assessing the activation of the PI3K/mTOR and MAPK pathways in tumor cells.
-
Protein Extraction: Lyse treated tumor cells or homogenized tumor tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The combination of the dual PI3K/mTOR inhibitor NVP-BEJ235 with immunotherapy, particularly immune checkpoint inhibitors, represents a promising strategy to enhance anti-tumor responses. Preclinical data, primarily from in vitro studies, demonstrates a clear synergistic effect on inhibiting cancer cell proliferation and migration, and inducing apoptosis. This synergy is mechanistically linked to the dual blockade of the PI3K/mTOR and MAPK signaling pathways.
Further in vivo studies are warranted to fully elucidate the impact of this combination on the tumor microenvironment and to establish optimal dosing and scheduling. The comparative data from other PI3K/mTOR inhibitors in combination with immunotherapy further supports the potential of this therapeutic approach. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate the synergistic potential of NVP-BEJ235 and immunotherapy in various cancer models. As our understanding of the intricate interplay between oncogenic signaling and anti-tumor immunity deepens, such combination strategies hold the key to developing more effective and durable cancer therapies.
References
NVP-DFF332: A Potential New Frontier in Belzutifan-Resistant Cancers?
A Comparative Analysis of HIF-2α Inhibitors in Oncology
The emergence of belzutifan (B610325), a first-in-class HIF-2α inhibitor, has marked a significant advancement in the treatment of certain cancers, particularly von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC). However, the development of resistance to belzutifan presents a growing clinical challenge. This has spurred the development of next-generation HIF-2α inhibitors, such as NVP-DFF332, raising a critical question for researchers and clinicians: can this new agent effectively combat belzutifan-resistant tumors?
While direct preclinical studies comparing the efficacy of this compound and belzutifan in confirmed belzutifan-resistant models are not yet publicly available, this guide provides a comprehensive comparison based on existing data. We will delve into their mechanisms of action, what is known about resistance to belzutifan, and the available preclinical and clinical data for this compound, offering a framework for evaluating its potential in the context of belzutifan resistance.
The HIF-2α Signaling Pathway: A Key Oncogenic Driver
In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated. This leads to the stabilization and accumulation of Hypoxia-Inducible Factor 2α (HIF-2α). HIF-2α then translocates to the nucleus and forms a heterodimer with HIF-1β, driving the transcription of numerous genes involved in tumor growth, proliferation, and angiogenesis.
Caption: In VHL-deficient cells, HIF-2α escapes degradation and promotes tumor growth.
Mechanism of Action: Belzutifan and this compound
Both belzutifan and this compound are small molecule inhibitors that target the PAS-B domain of HIF-2α. By binding to this pocket, they allosterically prevent the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcription of downstream target genes.
Caption: HIF-2α inhibitors block the formation of the active transcriptional complex.
The Challenge of Belzutifan Resistance
Clinical resistance to belzutifan is an emerging concern. Preclinical studies have identified key mechanisms:
-
On-target Mutations in HIF-2α: Specific mutations within the PAS-B drug-binding pocket of HIF-2α, such as S304M and G323E, can reduce the binding affinity of belzutifan, rendering it less effective.[1][2]
-
Dependence on Chaperone Proteins: The stability of both wild-type and mutant HIF-2α has been shown to rely on the molecular chaperone Hsp70.[1]
This compound: Preclinical and Clinical Overview
This compound is a novel, orally bioavailable, and selective HIF-2α inhibitor.[3] Preclinical studies have demonstrated its dose-dependent antitumor efficacy in VHL-deficient ccRCC xenograft models.[3]
A phase I clinical trial (NCT04895748) has evaluated this compound in patients with advanced solid tumors, including heavily pretreated ccRCC.
Table 1: Summary of Preclinical and Clinical Data for this compound
| Parameter | This compound | Belzutifan |
| Mechanism of Action | Selective, allosteric inhibitor of HIF-2α | Selective, allosteric inhibitor of HIF-2α |
| Preclinical Efficacy | Dose-dependent tumor growth inhibition in VHL-deficient ccRCC xenografts | Tumor growth inhibition in VHL-deficient ccRCC xenografts |
| Clinical Efficacy (Advanced ccRCC) | Phase I: In heavily pretreated patients, 2 partial responses (5%) and 19 stable disease (48%) observed. | Phase I (heavily pretreated): 25% objective response rate. Phase II (VHL-associated RCC): 49% objective response rate. |
| Known Resistance Mechanisms | Data not yet available in belzutifan-resistant models. | On-target HIF-2α mutations (S304M, G323E); Hsp70 dependence |
Experimental Protocols
General Cell-Based Assays for HIF-2α Inhibitor Evaluation
-
Cell Lines: VHL-null ccRCC cell lines (e.g., 786-O, A498) are commonly used. To study resistance, these cell lines can be engineered to express specific HIF-2α mutations (e.g., S304M, G323E).
-
Western Blotting: To assess the levels of HIF-2α and downstream target proteins following treatment with inhibitors.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
Reporter Gene Assays: To measure the transcriptional activity of the HIF-2α/HIF-1β complex.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are implanted with VHL-deficient ccRCC cells or patient-derived xenografts (PDXs).
-
Drug Administration: The HIF-2α inhibitor is administered orally at various doses and schedules.
-
Tumor Volume Measurement: Tumor size is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure drug concentrations and the levels of downstream biomarkers (e.g., erythropoietin).
Caption: A typical workflow for preclinical evaluation of HIF-2α inhibitors.
Future Directions and Unanswered Questions
The critical question of whether this compound can overcome belzutifan resistance remains unanswered due to the lack of direct comparative preclinical data. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of this compound and belzutifan in ccRCC models with acquired or engineered resistance to belzutifan, including cell lines and xenografts harboring S304M and G323E mutations.
-
Structural and biochemical analyses: Investigating the binding affinity of this compound to mutant forms of HIF-2α compared to belzutifan.
-
Combination strategies: Exploring the potential of combining this compound with other agents, such as Hsp70 inhibitors, to overcome resistance.
Conclusion
This compound represents a promising next-generation HIF-2α inhibitor with demonstrated preclinical and early clinical activity. While it holds the potential to address the challenge of belzutifan resistance, further preclinical studies are urgently needed to directly evaluate its efficacy in resistant models. The findings from such studies will be crucial in determining the future clinical development of this compound and its potential role in the evolving landscape of cancer therapy. The development of novel agents targeting this pathway underscores the importance of continued research to outpace the mechanisms of drug resistance.
References
Cross-Resistance Profile of NVP-DFF332 and Other HIF-2α Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of hypoxia-inducible factor 2α (HIF-2α) inhibitors has marked a significant advancement in the treatment of clear cell renal cell carcinoma (ccRCC) and other malignancies driven by the accumulation of HIF-2α. However, as with many targeted therapies, the emergence of resistance poses a clinical challenge. This guide provides a comparative overview of the cross-resistance profiles of NVP-DFF332, a selective oral HIF-2α inhibitor whose development was discontinued (B1498344), and other key HIF-2α inhibitors, belzutifan (B610325) and PT2385. This analysis is based on available preclinical and clinical data.
Mechanisms of Resistance to HIF-2α Inhibitors
Acquired resistance to HIF-2α inhibitors has been linked to specific mutations within the HIF-2α protein. These mutations can interfere with drug binding, thereby reducing the efficacy of the inhibitor.
Key Resistance Mutations
Preclinical and clinical studies have identified several key mutations in the EPAS1 gene, which encodes HIF-2α, that confer resistance to inhibitors like belzutifan and its precursor, PT2385. The most well-characterized of these is the G323E "gatekeeper" mutation . This mutation has been shown to prevent the binding of PT2385 to HIF-2α, thus precluding the dissociation of the HIF-2 complex. Another mutation, S304M , has also been associated with resistance to belzutifan.
This compound: A Profile
This compound is a potent and selective oral inhibitor of HIF-2α that advanced to Phase 1 clinical trials for patients with advanced ccRCC.[1][2] In these trials, this compound demonstrated a favorable safety profile and showed initial signs of antitumor activity.[2][3] However, the development of this compound was discontinued for business reasons, and the clinical trial was halted before a recommended Phase 2 dose could be established.[3]
Crucially, there is a lack of publicly available data from preclinical or clinical studies evaluating the efficacy of this compound against ccRCC models or in patients harboring known resistance mutations to other HIF-2α inhibitors, such as the G323E or S304M mutations. Therefore, a direct comparison of its cross-resistance profile with other inhibitors cannot be definitively made.
Comparative Summary of HIF-2α Inhibitors
The following table summarizes the key characteristics of this compound, belzutifan, and PT2385, with a focus on their development status and known resistance mechanisms.
| Feature | This compound | Belzutifan (MK-6482/PT2977) | PT2385 |
| Mechanism of Action | Selective oral inhibitor of HIF-2α | Selective oral inhibitor of HIF-2α | First-in-class selective oral inhibitor of HIF-2α |
| Development Status | Discontinued (Phase 1) | Approved by FDA for VHL disease-associated RCC and advanced ccRCC | Preclinical/Early Clinical Development |
| Known Resistance Mutations | Data not publicly available | G323E, S304M | G323E |
Signaling Pathway and Resistance Mechanism
The diagram below illustrates the canonical HIF-2α signaling pathway and the mechanism by which inhibitors block its activity. It also depicts how resistance mutations can circumvent this inhibition.
Caption: HIF-2α signaling pathway, inhibition, and resistance.
Experimental Workflow for Identifying HIF-2α Inhibitor Resistance
The following diagram outlines a typical experimental workflow used to identify and characterize resistance to HIF-2α inhibitors.
Caption: Workflow for identifying HIF-2α inhibitor resistance.
Conclusion
While this compound showed promise as a selective HIF-2α inhibitor in early clinical development, its discontinuation has left a gap in our understanding of its potential to overcome resistance to other agents in its class. The primary known mechanisms of acquired resistance to HIF-2α inhibitors involve specific mutations in the drug-binding pocket of HIF-2α. Without direct comparative studies, it remains unknown whether this compound would have been effective against tumors harboring mutations like G323E or S304M that confer resistance to belzutifan and PT2385. Further research into novel HIF-2α inhibitors with distinct binding modes may be necessary to address the clinical challenge of acquired resistance in this important therapeutic class.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
